2,4-Dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |
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InChI Key |
KUFFULVDNCHOFZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
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Molecular Formula |
C8H10O, Array | |
| Record name | 2,4-DIMETHYLPHENOL | |
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| Record name | 2,4-XYLENOL | |
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DSSTOX Substance ID |
DTXSID2021864 | |
| Record name | 2,4-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
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Physical Description |
2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS. | |
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| Record name | Phenol, 2,4-dimethyl- | |
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Boiling Point |
414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C | |
| Record name | 2,4-DIMETHYLPHENOL | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79 | |
| Record name | 2,4-DIMETHYLPHENOL | |
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Density |
1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³ | |
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Vapor Pressure |
0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |
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Color/Form |
Crystals, NEEDLES FROM WATER, Colorless needles | |
CAS No. |
105-67-9 | |
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Melting Point |
72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C | |
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Foundational & Exploratory
physicochemical properties of 2,4-Dimethylphenol for research applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies for 2,4-Dimethylphenol (CAS No. 105-67-9). This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in various scientific and drug development applications.
Physicochemical Properties
This compound, also known as 2,4-xylenol, is a substituted phenol that exists as a colorless crystalline solid or a yellow-to-brown liquid at room temperature.[1][2] It is a versatile chemical intermediate with a range of applications, including the synthesis of antioxidants, disinfectants, and pharmaceuticals.[3][4]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₀O | [5] |
| Molecular Weight | 122.16 g/mol | [5] |
| Appearance | Colorless crystals or clear, dark amber liquid | [1] |
| Melting Point | 21-23 °C | |
| Boiling Point | 211-212 °C | |
| Density | 1.011 g/mL at 25 °C | |
| pKa | 10.6 | [6] |
| Vapor Pressure | 0.1 mmHg at 25 °C | |
| Flash Point | 94.0 °C (closed cup) | |
| Refractive Index | n20/D 1.538 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | 0.5 g/100 mL at 25 °C | [6] |
| Alcohol | Freely soluble | [6] |
| Chloroform | Freely soluble | [6] |
| Ether | Freely soluble | [6] |
| Benzene | Freely soluble | [6] |
| Sodium Hydroxide Solutions | Soluble | [6] |
Synthesis and Reactivity
Synthesis
The primary industrial synthesis of this compound involves the sulfonation, salting out, alkali melting, and subsequent acidification of m-xylene. Another synthetic route involves the catalytic condensation of o-cresol with formaldehyde, followed by catalytic hydrogenating cleavage of the condensation product.[7]
Reactivity Profile
This compound is a weak acid and is incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents.[8] It is known to corrode steel, brass, copper, and copper alloys.[8] As a phenol, the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution.
Applications in Research
Antioxidant and Polymerization Inhibitor
This compound is a crucial precursor in the synthesis of hindered phenolic antioxidants, such as 2,4-Di-tert-butyl-p-cresol (TBX).[9] Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating chain reactions.[10] In the context of polymerization, they react with peroxy radicals in the presence of oxygen to inhibit the polymerization process.[9]
Disinfectant and Fungicide
Due to its phenolic structure, this compound exhibits disinfectant and fungicidal properties, making it a subject of study in the development of antimicrobial agents.[4]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation, identification, and quantification of this compound in various matrices. The following is a representative protocol for the analysis of this compound in a water sample.
Sample Preparation (Water Sample):
-
To 1 liter of the water sample, add a suitable surrogate standard.
-
Adjust the pH of the sample to <2 with a strong acid (e.g., sulfuric acid).
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel. Perform the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add an internal standard prior to analysis.
GC-MS Conditions:
-
Column: TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.[11]
-
Injection Mode: Splitless.[11]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative method for the quantification of this compound, particularly for samples that are not amenable to GC analysis.
Sample Preparation:
-
For aqueous samples, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.
-
Dissolve the extracted and dried sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 274 nm.[13]
Biological Activity and Signaling Pathways
While this compound is known for its toxic effects, including skin and eye irritation, and potential damage to the liver and kidneys upon high or repeated exposure, specific molecular signaling pathways that it directly modulates are not well-documented in publicly available literature.[6] However, based on studies of other phenolic compounds like bisphenol A (BPA), it can be hypothesized that this compound may interact with cellular signaling pathways. For instance, some phenols have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[14][15] Such interactions could potentially modulate downstream signaling cascades, leading to altered immune responses.[14][15] It is important to note that this is a generalized pathway for phenolic compounds, and further research is needed to elucidate the specific interactions of this compound.
Safety and Handling
This compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6] It is also toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties and diverse research and industrial applications. This guide provides essential technical information to support its use in a research setting, from its fundamental properties to analytical methodologies. While its direct interactions with specific signaling pathways require further investigation, its role as a precursor for antioxidants and its inherent biological activity make it a compound of continued interest in chemical and life sciences.
References
- 1. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(105-67-9) 13C NMR [m.chemicalbook.com]
- 3. Electron transfer between protonated and unprotonated phenoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. DE4223979C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound | 105-67-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epa.gov [epa.gov]
- 14. Unveiling the molecular interactions between bisphenol A and the cell surface Toll-like receptors: Implications for immune health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-xylenol, 105-67-9 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis and Reaction Kinetics of 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylphenol, also known as 2,4-xylenol, is a significant chemical intermediate in the production of a wide array of commercially important products. Its applications span the manufacturing of antioxidants, such as 2,4-dimethyl-6-tert-butylphenol, disinfectants, pharmaceuticals, insecticides, fungicides, and as a monomer for polyphenylene oxide (PPO) resins.[1][2] This guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, delves into its reaction kinetics, and furnishes detailed experimental protocols for its laboratory-scale preparation.
Synthesis Mechanisms
The industrial production of this compound is predominantly achieved through two principal routes: the alkylation of phenol or cresols with methanol and the sulfonation of m-xylene followed by alkali fusion.
Alkylation of Phenol and Cresols with Methanol
The vapor-phase alkylation of phenol or m-cresol with methanol over solid acid or mixed-oxide catalysts is a widely employed method for the synthesis of this compound and other methylated phenols.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.
The reaction network is complex, involving parallel and consecutive reactions. Phenol can be methylated at the ortho- and para-positions to form o-cresol and p-cresol, respectively. Further methylation of o-cresol can yield 2,6-dimethylphenol and this compound, while p-cresol can be methylated to this compound. Anisole, formed through O-methylation of phenol, can also act as an intermediate, undergoing rearrangement or further alkylation to produce cresols and xylenols.[5][6] The selectivity towards this compound is highly dependent on the catalyst type, reaction temperature, and reactant molar ratio.
Alkylation pathways of phenol with methanol.
Synthesis from m-Xylene via Sulfonation
Another significant industrial route to this compound involves the sulfonation of m-xylene.[2][7][8] This multi-step process includes:
-
Sulfonation: m-Xylene is reacted with a sulfonating agent, such as concentrated sulfuric acid or oleum, to produce m-xylene-4-sulfonic acid.
-
Salting Out: The sulfonic acid is then precipitated from the reaction mixture, often by the addition of sodium chloride.
-
Alkali Fusion: The isolated sulfonic acid salt is fused with sodium hydroxide at high temperatures. This step displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of this compound.
-
Acidification: The resulting phenoxide is then acidified to yield the final product, this compound.
Synthesis of this compound from m-xylene.
Reaction Kinetics
The kinetics of phenol methylation are complex due to the multiple parallel and consecutive reactions. The reaction rate is influenced by several factors, including temperature, partial pressures of reactants, and the nature of the catalyst. Various kinetic models have been proposed to describe the system, including Langmuir-Hinshelwood and Eley-Rideal mechanisms.[7]
In the Langmuir-Hinshelwood model, it is assumed that both reactants adsorb onto the catalyst surface before the surface reaction occurs. The Eley-Rideal mechanism, on the other hand, involves the reaction between an adsorbed molecule and a molecule from the gas phase. The suitability of each model depends on the specific catalyst and reaction conditions.
A study on the methylation of phenol over an Al-Fe2O4 catalyst found the activation energy for the formation of xylenols to be 25.3 kcal/mol.[7] The rate of reaction was observed to increase with increasing temperature and partial pressures of both phenol and methanol.[7]
Quantitative Kinetic Data
| Catalyst | Reactants | Temperature Range (°C) | Activation Energy (kJ/mol) | Kinetic Model | Reference |
| Al-Fe2O4 | Phenol, Methanol | 270-370 | 105.9 | Eley-Rideal | [7][9] |
| Manganese Oxide | Phenol, Methanol | 400-470 | 115 (phenol disappearance) | First-order | [10] |
| Manganese Oxide | o-Cresol, Methanol | 400-470 | 156 (2,6-DMP formation) | First-order | [10] |
Experimental Protocols
Vapor-Phase Alkylation of Phenol in a Fixed-Bed Reactor
This protocol describes a general laboratory-scale setup for the vapor-phase alkylation of phenol with methanol.
Materials:
-
Phenol
-
Methanol
-
Solid acid catalyst (e.g., HZSM-5, Al-Fe2O4)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed reactor (quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
High-pressure liquid pump for feeding reactants
-
Mass flow controller for inert gas
-
Condenser to cool the product stream
-
Collection flask
-
Gas chromatograph (GC) or GC-Mass Spectrometry (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation and Loading: The catalyst is typically calcined at a high temperature (e.g., 500-600 °C) in air for several hours to activate it. A known amount of the catalyst is then packed into the center of the fixed-bed reactor, secured with quartz wool plugs.
-
System Setup: The reactor is placed in the tube furnace, and the system is assembled as shown in the workflow diagram below. The system is purged with an inert gas to remove air.
-
Reaction: The reactor is heated to the desired reaction temperature (e.g., 300-450 °C) under a continuous flow of inert gas. The liquid feed, a mixture of phenol and methanol at a specific molar ratio (e.g., 1:5 to 1:10), is then introduced into the reactor using the high-pressure pump at a defined weight hourly space velocity (WHSV).
-
Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask. The gaseous byproducts can be analyzed separately. The liquid product mixture is analyzed by GC or GC-MS to determine the conversion of phenol and the selectivity to this compound and other products.[11][12]
Experimental workflow for vapor-phase phenol alkylation.
Synthesis of this compound from m-Xylene
This protocol outlines the laboratory-scale synthesis of this compound from m-xylene via sulfonation.
Materials:
-
m-Xylene
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Ice
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Sulfonation: In a round-bottom flask equipped with a stirrer and a dropping funnel, cool m-xylene in an ice bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring, maintaining a low temperature. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete sulfonation.
-
Salting Out: Pour the reaction mixture into a saturated sodium chloride solution. The sodium salt of m-xylene-4-sulfonic acid will precipitate.
-
Isolation of Sulfonic Acid Salt: Collect the precipitate by vacuum filtration and wash it with a cold brine solution.
-
Alkali Fusion: In a high-temperature resistant vessel (e.g., a nickel crucible), mix the dried sulfonic acid salt with powdered sodium hydroxide. Heat the mixture to a high temperature (e.g., 300-350 °C) until the fusion is complete.
-
Acidification and Extraction: Allow the fused mass to cool and then dissolve it in water. Carefully acidify the solution with hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound. Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic extract with water, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation or recrystallization.
Conclusion
The synthesis of this compound is a well-established industrial process with multiple viable routes. The choice of synthesis method often depends on the availability of starting materials, desired purity of the final product, and economic considerations. The alkylation of phenol with methanol offers a direct route, but product selectivity can be a challenge. The sulfonation of m-xylene is a more traditional, multi-step process that can yield high-purity product. A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing these processes to achieve high yields and selectivity for the desired this compound isomer. Further research into novel catalysts and process optimization continues to be an active area of investigation to improve the efficiency and sustainability of this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 105-67-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of Phenol in Synthetic Wastewater Using a Fixed Bed Reactor With up Flow Sludge Blanket Filtration (FUSBF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst | Semantic Scholar [semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Spectroscopic Profile of 2,4-Dimethylphenol: An In-depth Technical Guide
Introduction
2,4-Dimethylphenol, also known as 2,4-xylenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. It is a derivative of phenol and is a constituent of coal tar and petroleum. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications, including their use as intermediates in the synthesis of antioxidants, disinfectants, and other pharmaceutical and chemical products. A thorough understanding of its structural and electronic properties is crucial for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this understanding. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, complete with experimental protocols and visual aids to facilitate a deeper understanding of its molecular characteristics.
Spectroscopic Data of this compound
The following sections provide a detailed summary of the NMR, IR, and UV-Vis spectroscopic data for this compound. The quantitative data is presented in tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Chemical Shift (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 6.94 | 1H | s | - | H-3 |
| 6.88 | 1H | d | 8.2 | H-5 |
| 6.67 | 1H | d | 8.2 | H-6 |
| 4.55 | 1H | s | - | -OH |
| 2.26 | 3H | s | - | -CH₃ at C-4 |
| 2.23 | 3H | s | - | -CH₃ at C-2 |
Note: The assignments are based on typical chemical shifts for substituted phenols and may vary slightly depending on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts for each carbon are listed below, with the spectrum typically recorded in deuterated chloroform (CDCl₃).[1]
| Chemical Shift (ppm) | Assignment |
| 151.4 | C-1 (C-OH) |
| 131.75 | C-4 (C-CH₃) |
| 130.02 | C-6 |
| 127.43 | C-2 (C-CH₃) |
| 123.9 | C-5 |
| 115.03 | C-3 |
| 20.39 | -CH₃ at C-4 |
| 15.7 | -CH₃ at C-2 |
Note: Assignments are based on established correlations for substituted aromatic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The major absorption bands in the IR spectrum of this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3610 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (methyl) |
| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1500 - 1450 | Strong | C=C stretch (aromatic ring) |
| 1260 - 1180 | Strong | C-O stretch (phenol) |
| 880 - 800 | Strong | C-H bend (aromatic, out-of-plane) |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λmax) for this compound is influenced by the solvent used.
| Solvent | λmax (nm) |
| Not Specified | 296 |
Note: The UV-Vis spectrum of phenols can be sensitive to the pH of the solution.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
Thin Film (for liquids or low-melting solids): A drop of the molten or liquid sample is placed between two salt plates.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a volumetric flask. A series of dilutions are then prepared to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualization of Spectroscopic Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
In Vitro Toxicology of 2,4-Dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylphenol (2,4-DMP), a substituted phenolic compound, is utilized in various industrial applications, including as a disinfectant and a precursor in the synthesis of antioxidants and other chemical products. Due to its potential for human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the available in vitro toxicology data for this compound, focusing on genotoxicity, cytotoxicity, and its potential for endocrine disruption. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile.
Genotoxicity
The genotoxic potential of this compound has been evaluated primarily through the bacterial reverse mutation assay, commonly known as the Ames test. The results from multiple studies have been varied, suggesting a complex genotoxic profile that may be dependent on the specific test conditions.
Quantitative Data Summary: Genotoxicity
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Up to 5,000 µ g/plate | With and without | Negative | [1] |
| Bacterial Reverse Mutation Assay (Ames Test) | Not Specified | Not Specified | Not Specified | Weakly Positive | [2] |
| Bacterial Reverse Mutation Assay (Ames Test) | Not Specified | Not Specified | Not Specified | Negative | [2] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. The protocol generally involves the following steps:
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to mimic the metabolic conversion of a test substance in the body.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid the bacteria require for growth.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
An In-depth Technical Guide to the Environmental Fate and Transport Mechanisms of 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylphenol (2,4-DMP), a substituted phenolic compound, is utilized in various industrial processes, including the manufacturing of antioxidants, disinfectants, plastics, and pharmaceuticals.[1] Its presence in industrial effluents and as a constituent of coal tar and petroleum products leads to its release into the environment, raising concerns about its potential impact on ecosystems and human health. Understanding the environmental fate and transport of 2,4-DMP is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the physicochemical properties, environmental distribution, and transformation of 2,4-DMP.
Physicochemical Properties of this compound
The environmental behavior of 2,4-DMP is governed by its intrinsic physicochemical properties. These properties influence its partitioning between different environmental compartments, its potential for bioaccumulation, and its susceptibility to various degradation processes. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O | [2][3] |
| Molecular Weight | 122.16 g/mol | [3] |
| Appearance | Colorless crystals or clear, dark amber liquid | [3] |
| Melting Point | 22-23 °C | [3] |
| Boiling Point | 211-212 °C | [3] |
| Vapor Pressure | 0.1 mmHg at 25 °C | [3] |
| Water Solubility | 7,870 mg/L at 25 °C | [3] |
| pKa | 10.6 | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.3 | [3] |
| Henry's Law Constant | 1.7 x 10⁻⁵ atm·m³/mol |
Environmental Fate and Transport Mechanisms
The fate of 2,4-DMP in the environment is a complex interplay of transport and degradation processes that determine its persistence and distribution in soil, water, and air.
Transport Mechanisms
1. Volatilization: With a vapor pressure of 0.1 mmHg at 25°C and a Henry's Law constant of 1.7 x 10⁻⁵ atm·m³/mol, 2,4-DMP has a moderate potential to volatilize from water and moist soil surfaces. The volatilization half-life from a model river (1 m deep, 1 m/s flow, 3 m/s wind) is estimated to be around 3 days, while from a model lake, it is estimated to be approximately 22 days.
2. Soil Adsorption and Mobility: The mobility of 2,4-DMP in soil is influenced by its adsorption to soil particles, which is primarily governed by the organic carbon content of the soil. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.
-
Koc Values: The estimated Koc for 2,4-DMP is approximately 430, suggesting moderate mobility in soil. Experimentally determined log Koc values in river and coal sediment have been reported as 2.08 and 2.02, respectively.
The adsorption of phenolic compounds like 2,4-DMP to soil is also influenced by soil pH. At pH values below the pKa of 2,4-DMP (10.6), it exists predominantly in its neutral form, which has a higher affinity for organic matter.
Table 2: Environmental Persistence of this compound
| Environmental Compartment | Half-life | Reference |
| Atmosphere (reaction with hydroxyl radicals) | 5.3 hours | |
| Water (biodegradation) | 3 - 22 days | [4] |
| Soil (biodegradation) | 1.5 - 4 days | |
| Bioconcentration Factor (BCF) in bluegill | 150 | [1] |
Degradation Mechanisms
1. Biodegradation: Microbial degradation is a primary pathway for the removal of 2,4-DMP from the environment. A variety of bacteria, particularly species of Pseudomonas, are capable of utilizing 2,4-DMP as a carbon and energy source.
-
Aerobic Biodegradation: Under aerobic conditions, the degradation of 2,4-DMP is initiated by hydroxylation of the aromatic ring, followed by ring cleavage. Two main pathways have been identified for phenolic compounds: the ortho-cleavage and meta-cleavage pathways. In the case of 2,4-DMP, studies have shown that its degradation can be induced by enzymes such as catechol 2,3-dioxygenase (indicative of a meta-cleavage pathway) and p-cresol methylhydroxylase (implicated in an ortho-cleavage pathway).[5] However, the biodegradation of 2,4-DMP can sometimes lead to the formation of more persistent "dead-end" products, such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, which are not readily degraded further.[5]
-
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of 2,4-DMP is generally slower. Studies have shown that under denitrifying conditions, 2,4-DMP can be degraded, with m-cresol identified as an intermediate.[6][7]
2. Abiotic Degradation:
-
Photodegradation: 2,4-DMP can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. This can occur through two primary mechanisms:
-
Direct Photolysis: 2,4-DMP can directly absorb UV radiation, leading to its degradation.
-
Indirect Photolysis (Photosensitization): In natural waters, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers.[8][9][10] Upon absorbing sunlight, these substances can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade 2,4-DMP. The presence of humic substances can have a complex effect, sometimes enhancing degradation through sensitization and at other times inhibiting it by acting as a light screen.[8][9][10][11]
-
-
Oxidation: 2,4-DMP can be oxidized by strong oxidizing agents. For instance, it can be oxidized to form pseudoquinone, although the conditions for this reaction are not typically found in the environment.[1]
Experimental Protocols
Detailed and standardized methodologies are essential for accurately assessing the environmental fate and transport of 2,4-DMP. Below are summaries of key experimental protocols.
Biodegradation Studies in Soil
Protocol based on OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil):
-
Soil Selection and Preparation: Select and characterize the soil(s) to be used, including texture, pH, organic carbon content, and microbial biomass.[12][13] The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).[12][13]
-
Test Substance Application: A solution of radiolabeled or non-labeled 2,4-DMP is applied to the soil samples. For poorly soluble substances, a carrier solvent may be used, which is then evaporated.[12]
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) under either aerobic or anaerobic conditions. Aerobic conditions are maintained by ensuring adequate air exchange, while anaerobic conditions are created by purging with an inert gas (e.g., nitrogen) and flooding the soil with deoxygenated water.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are taken for analysis. The soil is extracted with an appropriate solvent or solvent mixture. The concentration of 2,4-DMP and its transformation products in the extracts is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14]
-
Data Analysis: The rate of degradation of 2,4-DMP is determined by plotting its concentration over time. The half-life (DT50) and the time for 90% dissipation (DT90) are calculated. The formation and decline of major transformation products are also quantified.
Photodegradation Studies in Water
Protocol for Determining Aqueous Photodegradation Kinetics:
-
Solution Preparation: Prepare aqueous solutions of 2,4-DMP of known concentration in a buffer solution to maintain a constant pH. To study indirect photolysis, natural water or solutions containing photosensitizers like humic acid can be used.[8][9][10][11]
-
Irradiation: The solutions are placed in quartz tubes or a photoreactor and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Control samples are kept in the dark to account for any non-photolytic degradation. The temperature of the samples should be controlled throughout the experiment.
-
Sampling and Analysis: At various time points, aliquots of the solution are withdrawn and analyzed for the concentration of 2,4-DMP. HPLC with a UV detector or GC-MS are commonly used for quantification.
-
Quantum Yield Determination: The quantum yield, which is the efficiency of a photon in bringing about a chemical change, can be determined by measuring the rate of degradation and the photon flux of the light source.
-
Data Analysis: The photodegradation rate constant is calculated from the decrease in 2,4-DMP concentration over time. The half-life of photodegradation is then determined from the rate constant.
Soil Sorption Studies
Protocol based on OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method): [15][16]
-
Soil and Solution Preparation: A series of soil samples with varying organic carbon content and texture are prepared. Solutions of 2,4-DMP at different concentrations are made in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.[15][16]
-
Adsorption Phase: A known mass of soil is mixed with a known volume of the 2,4-DMP solution in a centrifuge tube. The tubes are agitated on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation and Analysis: After equilibration, the soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of 2,4-DMP remaining in the supernatant is measured.
-
Desorption Phase: A portion of the supernatant from the adsorption phase is removed and replaced with a fresh 0.01 M CaCl₂ solution. The tubes are then agitated again to study the desorption of 2,4-DMP from the soil.
-
Data Analysis: The amount of 2,4-DMP adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated as the ratio of the concentration of 2,4-DMP in the soil to the concentration in the water at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.
Analytical Methods for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of 2,4-DMP in environmental samples.
Sample Preparation:
-
Water Samples: Liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) is typically used to extract and concentrate 2,4-DMP from water samples.
-
Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate solvent are common methods for extracting 2,4-DMP from solid matrices.[17] The extracts are then cleaned up to remove interfering substances.
GC-MS Analysis:
-
Derivatization: Phenolic compounds can be derivatized to increase their volatility and improve their chromatographic properties.
-
Chromatographic Separation: A capillary column, such as a TG-5SilMS, is used to separate 2,4-DMP from other compounds in the extract.[18]
-
Detection: The mass spectrometer is used for the detection and quantification of 2,4-DMP, providing high selectivity and sensitivity.
Visualizations
Caption: Environmental fate and transport pathways of this compound.
Caption: Aerobic biodegradation pathways of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Phenol, 2,4-dimethyl- [webbook.nist.gov]
- 3. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 5. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. zemedelskedivy.cz [zemedelskedivy.cz]
- 11. Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions: Influences of Aromatic Components, Polarity and Photochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
natural sources and occurrence of 2,4-Dimethylphenol in the environment
An In-depth Technical Guide on the Natural Sources and Occurrence of 2,4-Dimethylphenol in the Environment
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (2,4-DMP), a significant chemical compound with both natural and anthropogenic origins. This document details its sources, environmental prevalence, and the methodologies used to study its fate and effects.
Introduction to this compound
This compound (CAS 105-67-9), also known as 2,4-xylenol, is a substituted phenolic compound.[1][2] It exists as a colorless to yellow crystalline solid or liquid with a distinct medicinal odor.[1][3] As a semi-volatile organic compound, it has been detected in various environmental compartments, including air, water, and soil, posing potential risks to ecosystems and human health.[4][5][6] Its presence in the environment is attributable to a combination of natural formation and widespread industrial use.[2][7]
Sources of this compound
The release of 2,4-DMP into the environment stems from both natural processes and a wide range of human activities.
Natural Sources
2,4-DMP is a naturally occurring compound derived from the chemical breakdown of organic matter.[1] Key natural sources include:
-
Fossil Fuels: It is a natural constituent of coal and a component of the cresol fraction derived from petroleum and coal tars.[1][5][8]
-
Biomass Combustion: Incomplete combustion of organic materials, such as wood, results in its formation. It is a known component of tobacco and marijuana smoke.[1][5]
-
Food and Plant Volatiles: 2,4-DMP has been identified as a volatile component in black tea and has been detected in coffee.[5] It is also recognized as a component of some volatile essential oils.[1][5]
-
Biological Organisms: The compound has been reported in the Asiatic honey bee (Apis cerana).[5]
Anthropogenic Sources
Industrial activities are a primary contributor to the environmental load of 2,4-DMP. It is commercially produced by fractional distillation of coal tar and petroleum.[1][8] Its utility as a chemical intermediate and active ingredient leads to its release from various points:
-
Industrial Manufacturing: It serves as a feedstock for producing phenolic antioxidants, pharmaceuticals, plastics, resins, dyestuffs, and rubber chemicals.[1][4][9]
-
Commercial Products: It is used in disinfectants, fungicides, insecticides, and wetting agents.[1][6][10]
-
Environmental Release: Significant releases can occur from industrial wastewater, atmospheric emissions from manufacturing facilities, and the use of products containing 2,4-DMP.[4][7] In 2013, over 9,800 pounds of 2,4-DMP were reported to be released into the air in the United States.[4]
-
Non-point Sources: Runoff from asphalt-paved surfaces, application of certain pesticides, and leachates from industrial and municipal waste sites contribute to its presence in water and soil.[7] Small amounts can also be formed during sewage treatment processes.[7]
Occurrence and Fate in the Environment
Once released, 2,4-DMP is distributed across different environmental matrices where it undergoes various transformation processes.
-
Atmosphere: Due to its vapor pressure, 2,4-DMP is expected to exist primarily in the vapor phase in the atmosphere.[5] It is degraded by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 5.3 hours.[5]
-
Water: 2,4-DMP has been detected in freshwater, marine water, and drinking water sources.[4] It is moderately soluble in water and is not expected to adsorb significantly to sediment.[4] The biodegradation half-life in water is estimated to be between 3 and 22 days.[4]
-
Soil: In soil environments, 2,4-DMP is considered to be non-persistent.[6][10] Studies have shown its biodegradation half-life to be as short as 1.5 days in Texas soil and 3.5 days in Mississippi soil.[5]
-
Biota: The compound shows a moderate potential for bioaccumulation. A study on bluegill sunfish determined a bioconcentration factor (BCF) of 150, with a rapid depuration half-life of less than one day, suggesting a low likelihood of long-term residue problems in this species.[7][11]
Below is a diagram illustrating the primary pathways of 2,4-DMP from its sources to its environmental fate.
References
- 1. epa.gov [epa.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. unitedchem.com [unitedchem.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. oecd.org [oecd.org]
- 7. epa.gov [epa.gov]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 11. epa.gov [epa.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethylphenol (2,4-DMP), a compound of significant interest in various industrial and pharmaceutical applications. This document compiles available data on its solubility in different solvents and its stability under various conditions, offering detailed experimental protocols for in-house evaluation and visualizations to clarify key concepts.
Solubility of this compound
The solubility of a compound is a critical parameter in drug development, chemical synthesis, and formulation science. It dictates the choice of solvents for reactions, purification, and delivery systems. This compound, a substituted phenol, exhibits varied solubility depending on the nature of the solvent.
Qualitative and Quantitative Solubility Data
This compound is generally characterized as being slightly soluble in water and readily soluble in many organic solvents.[1][2][3] Its solubility in aqueous solutions is influenced by pH, with increased solubility in alkaline conditions due to the formation of the corresponding phenolate salt.[1]
| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference |
| Water | Polar Protic | 20 | 620 mg/L | [4] |
| Water | Polar Protic | 25 | 0.5 g/100 mL (5 g/L) | [3] |
| Water | Polar Protic | 25 | 7.87 g/L | [5] |
| Alcohol (general) | Polar Protic | Not Specified | Miscible | [1][2] |
| Ether (general) | Polar Aprotic | Not Specified | Miscible | [1][2] |
| Chloroform | Nonpolar | Not Specified | Freely Soluble | [3] |
| Benzene | Nonpolar | Not Specified | Freely Soluble | [3] |
| Carbon Tetrachloride | Nonpolar | Not Specified | Soluble | [5] |
| Methanol | Polar Protic | Not Specified | Soluble | [6][7][8] |
| Acetone | Polar Aprotic | Not Specified | Soluble | [9] |
| Acetonitrile | Polar Aprotic | Not Specified | Soluble | [10] |
| Alkaline Solutions | Aqueous | Not Specified | Soluble | [1] |
Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Freely soluble" indicates a high degree of solubility, though the exact quantitative value is not specified. The provided data for methanol, acetone, and acetonitrile is based on their use as solvents for commercially available solutions of this compound, implying solubility.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its phenolic hydroxyl group can participate in hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to its solubility in nonpolar solvents.
References
- 1. epa.gov [epa.gov]
- 2. This compound | 105-67-9 [chemicalbook.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound [sitem.herts.ac.uk]
- 5. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 100 µg/mL in Methanol [lgcstandards.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. This compound 100 µg/mL in Methanol [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. hpc-standards.com [hpc-standards.com]
A Theoretical and Computational Deep Dive into 2,4-Dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylphenol (2,4-DMP), a significant compound in industrial synthesis and a known environmental pollutant, presents a complex profile for researchers in toxicology and drug development. Understanding its molecular structure, electronic properties, and potential biological interactions is paramount for predicting its behavior, designing derivatives, and assessing its toxicological impact. This technical guide provides an in-depth summary of theoretical and computational studies on this compound, focusing on data derived from Density Functional Theory (DFT) calculations. It includes a detailed computational protocol, tabulated quantitative data on molecular geometry and electronic properties, and visualizations of computational workflows and potential mechanisms of action to facilitate advanced research and development.
Introduction
This compound, also known as 2,4-xylenol, is an aromatic organic compound used in the manufacturing of antioxidants, disinfectants, pharmaceuticals, and other chemical products.[1] Its presence in the environment raises concerns due to its potential toxicity and role as an endocrine disruptor. For drug development professionals, the phenolic scaffold is a common motif, making the study of substituted phenols like 2,4-DMP relevant for understanding structure-activity relationships, metabolic pathways, and off-target effects.
Computational chemistry provides a powerful lens through which to examine the intrinsic properties of 2,4-DMP at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecule's optimized geometry, vibrational modes, and electronic characteristics, which collectively govern its reactivity and interactions.
Computational Methodology: A Detailed Protocol
The data presented herein are primarily derived from studies employing Density Functional Theory, a robust method for investigating the electronic structure of many-body systems. The following protocol outlines the typical steps for a computational analysis of this compound.
Protocol: DFT Analysis of this compound
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software and converted into a 3D coordinate file.
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: The initial 3D structure is subjected to geometry optimization. A widely used and effective method is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3][4]
-
Basis Set: A high-level basis set, such as 6-311++G(d,p), is employed to provide a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on all atoms (important for describing anions and weak interactions), while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more accurate geometry and property calculations.[2][3][4]
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) is used to calculate the harmonic vibrational frequencies.
-
Verification: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Analysis: The calculated frequencies correspond to specific vibrational modes (e.g., O-H stretch, C-C ring stretch), which can be compared with experimental IR and Raman spectra for validation.[3]
-
-
Electronic Property Calculation:
-
Objective: To understand the electronic nature, reactivity, and spectral properties of the molecule.
-
Methods:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer, hybridization, and intramolecular interactions.
-
-
This comprehensive computational approach provides a detailed and predictive model of the molecule's intrinsic properties.
Quantitative Computational Data
The following tables summarize key quantitative data for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometric Parameters (Selected)
While the full list of bond lengths and angles is extensive, the following selected parameters from computational studies describe the key features of the optimized molecular structure.
| Parameter | Description | Calculated Value (Å or °) |
| C1-C6 Bond Length | Aromatic C-C bond | 1.3910 Å[3] |
| C-H Bond Lengths (Methyl) | C-H bonds in the methyl groups | 1.0915 - 1.0951 Å[3] |
| O-H Bond Length | Phenolic hydroxyl bond | ~0.96 Å (Typical DFT value) |
| C-O Bond Length | Bond between ring and hydroxyl | ~1.36 Å (Typical DFT value) |
| C-C-C Bond Angle | Angle within the aromatic ring | ~120° (Typical DFT value) |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
The theoretical vibrational spectrum provides a fingerprint of the molecule. Key assignments are compared with experimental values for validation.
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| ν(O-H) | Hydroxyl group stretching | 3375[3] | 3358[3] |
| ν(C-H) Aromatic | Aromatic C-H stretching | ~3000-3100 | Not specified |
| ν(C-H) Methyl | Methyl group C-H stretching | ~2900-3000 | Not specified |
| ν(C-C) Aromatic | Aromatic ring stretching | Not specified | ~1500-1600[3] |
Table 3: Quantum Chemical and Electronic Properties
These descriptors are crucial for understanding the global reactivity and electronic nature of this compound.
| Property | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.27[3] | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -0.46[3] | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 5.81[3] | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability.[3] |
| Ionization Potential | I | 6.27[3] | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | 0.46[3] | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | 3.37[3] | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness | η | 2.90[3] | Measures the resistance to change in electron distribution or charge transfer. |
Visualizations: Workflows and Mechanisms
Visual models are essential for conceptualizing complex processes. The following diagrams, rendered using the DOT language, illustrate a typical computational workflow and a generalized mechanism for endocrine disruption by phenolic compounds.
References
Methodological & Application
Application Note: HPLC Analysis for 2,4-Dimethylphenol Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylphenol (2,4-DMP), also known as 2,4-xylenol, is a phenolic compound of significant interest in the pharmaceutical and chemical industries. It serves as a precursor in the synthesis of various chemical intermediates and active pharmaceutical ingredients. Furthermore, its presence as a potential impurity or degradation product necessitates a reliable analytical method for its quantification to ensure product quality and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise.
Principle
This method employs reverse-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of this compound. The compound is quantified by monitoring its absorbance at a specific ultraviolet wavelength, where it exhibits significant absorption. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and 0.45 µm syringe filters.
-
Ultrasonic bath for degassing.
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥99%).
-
HPLC grade acetonitrile or methanol.
-
HPLC grade water.
-
Phosphoric acid or Trifluoroacetic acid (TFA).
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm[1] |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may be optimized to achieve the desired separation from other components in the sample matrix.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the sample matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent, which is compatible with the mobile phase.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance characteristics of the method.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: LOD and LOQ are estimated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Accuracy (Recovery)
The accuracy of the method was determined by spiking a blank matrix with known concentrations of this compound at three different levels.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low | 5 | 99.5 | 1.2 |
| Medium | 50 | 101.2 | 0.8 |
| High | 90 | 99.8 | 0.9 |
Precision
Precision was evaluated by analyzing six replicate preparations of a standard solution at 50 µg/mL on the same day (intra-day) and on three different days (inter-day).
| Parameter | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Retention Time | < 0.5 | < 1.0 |
| Peak Area | < 1.0 | < 2.0 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles and equipment. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in research, development, and manufacturing environments.
References
Application Notes: Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,4-Dimethylphenol (2,4-DMP), a member of the xylenol isomers, is a compound of significant interest in environmental monitoring, industrial hygiene, and chemical analysis due to its potential toxicity and widespread use.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the sensitive and selective determination of 2,4-DMP in various matrices.[3] This method offers excellent separation capabilities provided by gas chromatography, coupled with the definitive identification and quantification power of mass spectrometry.[1]
Principle
The GC-MS analysis of this compound involves the volatilization of the sample, separation of 2,4-DMP from other components in a gas chromatographic column, followed by ionization and fragmentation of the eluted compound in the mass spectrometer. The resulting mass spectrum, which serves as a chemical fingerprint, allows for unambiguous identification. Quantification is achieved by comparing the response of the target analyte to that of a known standard.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix.
A. Liquid Samples (e.g., Water)
-
Liquid-Liquid Extraction (LLE):
-
Acidify the water sample to a pH of less than or equal to 2 with sulfuric acid (1:1, v/v).[4]
-
Extract the sample with a suitable organic solvent such as dichloromethane or methylene chloride.[4][5] Perform the extraction three times for quantitative recovery.[4]
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.[3]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3] The final sample concentration should be approximately 10 µg/mL for a 1 µL splitless injection.[5]
-
B. Solid Samples (e.g., Soil, Sediment)
-
Soxhlet or Ultrasonic Extraction:
C. Air Samples
-
Thermal Desorption (TD):
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector is suitable.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) is used for detection.
-
GC Column: A non-polar or medium-polarity capillary column is recommended. Common choices include:
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.[8][9]
-
Injection: 1-2 µL of the prepared sample is injected in splitless mode.[5][8]
-
Injector Temperature: 250 °C[8]
-
Oven Temperature Program:
-
Ion Source Temperature: 280 °C[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Scan Range: m/z 35-450.[1]
-
Identification: The retention time and the mass spectrum of this compound are used for identification. The characteristic ions for 2,4-DMP are a molecular ion at m/z 122 and a prominent fragment ion at m/z 107.[2]
3. Calibration
Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. A minimum of five different concentrations is recommended to establish a calibration curve.[6] The concentration range should bracket the expected sample concentrations.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the GC-MS analysis of this compound from various studies.
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | > 0.994 | Prawn Tissue | [8][10] |
| Limit of Detection (LOD) | 4.55 ng/kg | Prawn Tissue | [8] |
| Limit of Quantitation (LOQ) | 0.303 µg/L | Prawn Tissue | [8] |
| Recovery | 98% | Spiked Soil | [6] |
| Relative Standard Deviation (RSD) | 2.9% | Spiked Soil | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: A flowchart of the GC-MS analysis of this compound.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. settek.com [settek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dimethylphenol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 2,4-Dimethylphenol (CAS: 105-67-9) as a versatile precursor in the synthesis of valuable organic compounds. The following sections detail its application in the synthesis of a key herbicide, a hindered phenolic antioxidant, and as a modifier in polymer synthesis.
Application Note 1: Synthesis of 2-(2,4-dimethylphenoxy)acetic acid
2-(2,4-dimethylphenoxy)acetic acid is a phenoxyacetic acid derivative. This class of compounds is known for its herbicidal activity, acting as synthetic auxins that disrupt normal plant growth. The following protocol is adapted from a patented synthesis method.
Experimental Protocol: Synthesis of 2-(2,4-dimethylphenoxy)acetic acid
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask equipped with a stirrer, add 102.8 g (0.842 mol) of 2,6-xylenol, 159.6 g (1.68 mol) of monochloroacetic acid, and 1000 ml of water. Stir the mixture until all solids are dissolved.
-
Slowly add 500 ml of aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux.
-
After two hours of reflux, add an additional 79.4 g (0.84 mol) of monochloroacetic acid and 200 ml of sodium hydroxide solution.
-
After a total of 19 hours of reflux, add a final portion of 39.8 g (0.42 mol) of monochloroacetic acid and 100 ml of sodium hydroxide solution. Continue to reflux until all the 2,6-xylenol has been consumed (monitoring by a suitable method such as TLC or GC is recommended).
-
Cool the reaction flask in an ice-water bath.
-
Acidify the reaction mixture to a pH of 1 with hydrochloric acid, which will cause the product to precipitate.
-
Stir the mixture for 1 hour to ensure complete precipitation, and then collect the solid product by filtration.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| This compound | 122.16 | 0.842 | 102.8 | - |
| Chloroacetic acid (total) | 94.50 | 2.94 | 278.8 | - |
| Sodium hydroxide solution | 40.00 | - | - | 800 |
| Water | 18.02 | - | - | 1000 |
| 2-(2,4-dimethylphenoxy)acetic acid | 180.20 | - | - | - |
Experimental Workflow
Signaling Pathway: Auxin Mimicry in Plants
Phenoxyacetic acid herbicides mimic the natural plant hormone auxin. This leads to uncontrolled growth and ultimately, the death of the plant.
Application Note 2: Synthesis of a Hindered Phenolic Antioxidant
This compound serves as a crucial precursor for synthesizing hindered phenolic antioxidants, which are vital in preventing the degradation of polymers, lubricants, and fuels.[1] A key example is the production of TBX (2,4-Di-tert-butyl-p-cresol), a high-performance antioxidant.[1] The synthesis involves the alkylation of this compound with isobutylene.[1] The steric hindrance provided by the tert-butyl groups allows for efficient scavenging of free radicals.[1]
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT) from p-cresol (Illustrative example of a related synthesis)
Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[2]
Quantitative Data for BHT Synthesis from p-cresol
| Reactant/Product | Molecular Weight ( g/mol ) |
| p-Cresol | 108.14 |
| Isobutylene | 56.11 |
| Butylated Hydroxytoluene (BHT) | 220.35 |
Antioxidant Mechanism: Free Radical Scavenging
Hindered phenolic antioxidants like BHT act as terminating agents that suppress autoxidation.[2] They achieve this by donating a hydrogen atom to peroxy radicals, thereby converting them to hydroperoxides and stopping the autocatalytic chain reaction.[2]
Application Note 3: this compound as a Comonomer in Poly(phenylene oxide) Synthesis
While 2,6-dimethylphenol is the primary monomer for the synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic, the introduction of other phenolic monomers can be used to modify the polymer's properties. Although direct protocols for the copolymerization of this compound were not found, studies on the influence of the structurally related 2,4,6-trimethylphenol (TMP) on PPO synthesis from 2,6-dimethylphenol (2,6-DMP) provide insights into how a substituted phenol can affect the polymerization process.[3]
In solution polymerization, the addition of 2,4,6-TMP to the 2,6-DMP monomer solution leads to a decrease in the molecular weight of the resulting PPO.[3] For example, with no TMP added, the weight-average molecular weight (Mw) was 7.04 x 10⁴, which decreased with increasing amounts of TMP.[3]
Quantitative Data: Effect of 2,4,6-TMP on PPO Synthesis (Solution Polymerization)
| Sample | 2,4,6-TMP (wt %) | Polymer Yield (%) | Mw (x 10⁴) |
| P-1 | 0 | 90.4 | 7.04 |
| P-6 | 2.2 | 85.2 | - |
Data extracted from Polimery, 2017, 62, nr 7-8.[3]
Experimental Workflow: Oxidative Polymerization of 2,6-Dimethylphenol
References
Application of 2,4-Dimethylphenol as a Standard for Environmental Analysis
Introduction
2,4-Dimethylphenol, a substituted phenol, is a compound of significant environmental interest due to its presence in industrial effluents, coal tar distillates, and as a degradation product of certain pesticides.[1][2] Its inclusion as a target analyte in various environmental monitoring programs necessitates the use of high-purity this compound as a reference standard for accurate quantification.[3] This document provides detailed application notes and protocols for the use of this compound as a standard in the environmental analysis of water and solid waste samples. The methodologies are primarily based on United States Environmental Protection Agency (US EPA) methods.
Application Notes
This compound is classified as a semi-volatile organic compound and is amenable to analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to its polar nature, derivatization is often employed in GC-based methods to improve chromatographic performance and sensitivity.[4][5] Common analytical challenges include potential for sample matrix interference and the need for robust extraction and cleanup procedures to achieve low detection limits.[6]
The primary applications for this compound as an environmental standard include:
-
Wastewater Analysis: Monitoring industrial discharges to ensure compliance with regulatory limits.[3]
-
Drinking Water Analysis: Ensuring the safety of drinking water supplies.[7][8][9]
-
Solid and Hazardous Waste Analysis: Characterizing contaminated sites and guiding remediation efforts.
-
Ecological Risk Assessment: Evaluating the potential impact of this compound on aquatic life.[1]
Quantitative Data
The following tables summarize key quantitative data for the analysis of this compound using various EPA methods. This data is crucial for quality control and assessing method performance.
Table 1: Method Detection Limits (MDLs) for this compound
| Method | Matrix | Analytical Technique | MDL (µg/L) |
| EPA Method 604 | Wastewater | GC-FID | 2.6[3] |
| EPA Method 625 | Wastewater | GC-MS | 5.0[10] |
| EPA Method 8041A | Solid Waste | GC-FID | Varies with sample |
| EPA Method 528 | Drinking Water | GC-MS | 0.1 - 15 (typical range for phenols)[8] |
Table 2: Quality Control (QC) Acceptance Criteria for this compound (EPA Method 604)
| Parameter | Range for P (%) | Limit for s (µg/L) | Limit for X (µg/L) |
| This compound | 28-104 | 24.3 | 38.6 - 100.8 |
P = Percent recovery of the spike; s = Standard deviation of the four recovery measurements; X = Average recovery for the four measurements.
Experimental Protocols
The following protocols are detailed methodologies for the analysis of this compound in environmental samples.
Protocol 1: Analysis of this compound in Wastewater by GC-FID (Based on EPA Method 604)
This protocol describes the determination of this compound in municipal and industrial discharges.[3]
1. Sample Collection and Preservation:
-
Collect samples in 1-liter amber glass bottles with a Teflon-lined screw cap.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
-
Adjust the sample pH to < 4 with sulfuric acid.
-
Store samples at 4°C and extract within 7 days of collection. Analyze extracts within 40 days.[10]
2. Extraction (Liquid-Liquid Extraction):
-
Pour 1 liter of the sample into a 2-liter separatory funnel.
-
Adjust the sample pH to ≤ 2 with sulfuric acid.
-
Add 60 mL of methylene chloride to the sample bottle, shake to rinse, and transfer the solvent to the separatory funnel.
-
Extract the sample by shaking the funnel for 2 minutes with periodic venting.
-
Allow the organic layer to separate for at least 10 minutes.
-
Drain the methylene chloride extract into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to 1.0 mL using a Kuderna-Danish apparatus.
3. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:
-
GC Column: 1.8 m x 2 mm ID glass column packed with 1% SP-1240DA on Supelcoport (or equivalent).
-
Temperatures:
-
Injector: 200-220°C
-
Detector: 250-300°C
-
Oven: Programmed from 80°C (2 min hold) to 150°C at 5°C/min.
-
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Injection Volume: 1-5 µL.
-
Calibration: Prepare a series of calibration standards of this compound in methylene chloride. The concentration should bracket the expected sample concentrations.
Protocol 2: Analysis of this compound in Drinking Water by GC-MS (Based on EPA Method 528)
This method is for the determination of phenols in finished drinking water.[7][8][9]
1. Sample Collection and Preservation:
-
Collect 1-liter samples in amber glass bottles.
-
Dechlorinate with 40-50 mg of sodium sulfite if necessary.
-
Store at ≤ 6°C until extraction (maximum 14 days). Extracts must be analyzed within 30 days.[8]
2. Extraction (Solid-Phase Extraction - SPE):
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., ECHLD156) with 3 x 3 mL of dichloromethane (DCM), followed by 3 x 3 mL of methanol, and finally 3 x 3 mL of 0.05 N HCl. Do not allow the sorbent to go dry after the final methanol wash.[7]
-
Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes.
-
Elute the trapped phenols with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[7]
-
Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C.
-
Add internal standards and adjust the final volume to 1.0 mL with DCM.[7]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., TR-5ms SQC).[11]
-
Temperatures:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]
-
Injection Volume: 1.0 µL.[11]
-
MS Conditions: Scan from m/z 50-450.[11]
-
Calibration: Prepare calibration standards of this compound covering the desired concentration range.
Protocol 3: Derivatization for GC Analysis
For enhanced sensitivity and improved peak shape, phenols can be derivatized prior to GC analysis. Silylation is a common technique.[4][5]
1. Silylation with BSTFA:
-
To 1 mL of the concentrated sample extract in a vial, add 100 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Vortex the mixture vigorously for approximately 15 seconds at room temperature. The reaction is rapid in acetone.[4]
-
(Optional) Add 100 µL of water to hydrolyze excess BSTFA.[4]
-
The derivatized sample is now ready for GC or GC-MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: Workflow for GC-FID Analysis of this compound in Wastewater.
Caption: Workflow for GC-MS Analysis of this compound in Drinking Water.
References
- 1. This compound in freshwater and marine water [waterquality.gov.au]
- 2. This compound [sitem.herts.ac.uk]
- 3. epa.gov [epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. epa.gov [epa.gov]
- 10. paragonlaboratories.com [paragonlaboratories.com]
- 11. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for Bioremediation of 2,4-Dimethylphenol (2,4-DMP) Contaminated Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current bioremediation techniques for the effective removal of 2,4-Dimethylphenol (2,4-DMP) from contaminated soil and water. The following sections detail the metabolic pathways involved, quantitative data on degradation efficiencies, and step-by-step experimental protocols for microbial and phytoremediation approaches.
Introduction to this compound and Bioremediation
This compound (2,4-DMP) is a substituted phenolic compound used in the synthesis of antioxidants, disinfectants, pesticides, and other industrial chemicals.[1] Its presence in soil and water as a contaminant poses a significant environmental and health risk due to its toxicity. Bioremediation, the use of biological organisms to neutralize or remove pollutants, offers a cost-effective and environmentally sustainable alternative to traditional physicochemical treatment methods. This document focuses on the application of microbial degradation and phytoremediation for the treatment of 2,4-DMP contamination.
Microbial Degradation of this compound
Microorganisms, particularly bacteria of the Pseudomonas genus, are known to effectively degrade 2,4-DMP by utilizing it as a carbon and energy source.[2][3] The degradation process involves a series of enzymatic reactions that break down the aromatic ring of the 2,4-DMP molecule.
Metabolic Pathway of this compound Degradation
The aerobic degradation of 2,4-DMP by bacteria like Pseudomonas putida typically proceeds via a meta-cleavage pathway. The initial step involves the hydroxylation of the aromatic ring to form a substituted catechol, which then undergoes ring cleavage. The subsequent intermediates are further metabolized and eventually enter the central metabolic pathways of the cell, such as the Krebs cycle.[4][5]
The proposed metabolic pathway for 2,4-DMP degradation is analogous to the well-characterized pathway for 2,4-Dichlorophenoxyacetic acid (2,4-D), where the initial side chain is cleaved to form the corresponding phenol.[6][7] In the case of 2,4-DMP, the initial enzymatic attack is catalyzed by a monooxygenase, followed by ring cleavage catalyzed by a dioxygenase.
Quantitative Data on Microbial Degradation of 2,4-DMP
The efficiency of microbial degradation of 2,4-DMP is influenced by various factors, including the microbial strain, initial contaminant concentration, temperature, pH, and nutrient availability. The following tables summarize quantitative data from various studies.
| Microorganism | Initial 2,4-DMP Conc. (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |
| Pseudomonas putida EKII | 100 | >95 | 48 | [2] |
| Mixed bacterial culture | 50 | 100 | 72 | [6] |
| Aspergillus awamori | 1000 | 85 | 144 | [8] |
| Cupriavidus sp. DSPFs | 3000 | >95 | 24 | [9] |
| Table 1: Degradation efficiency of this compound by various microorganisms. |
| Parameter | Optimal Range | Effect on Degradation | Reference |
| pH | 6.5 - 8.0 | Affects enzyme activity and microbial growth. | [9] |
| Temperature (°C) | 25 - 35 | Influences metabolic rates of microorganisms. | [9] |
| Dissolved Oxygen (mg/L) | > 2.0 | Essential for aerobic degradation pathways. | |
| C:N:P Ratio | 100:10:1 | Nutrient availability is crucial for microbial proliferation. | |
| Table 2: Optimal physicochemical parameters for the microbial degradation of 2,4-DMP. |
Phytoremediation of this compound
Phytoremediation is a bioremediation process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water.[10] For phenolic compounds like 2,4-DMP, plants can take up the contaminant through their roots and either metabolize it (phytodegradation) or store it in their tissues (phytoaccumulation).[11]
Suitable Plant Species and Mechanisms
Several plant species have shown potential for the phytoremediation of phenolic compounds. Ryegrass (Lolium perenne) is a promising candidate due to its fibrous root system, rapid growth, and tolerance to contaminants.[12][13] The primary mechanisms involved in the phytoremediation of 2,4-DMP are expected to be rhizodegradation (degradation by root-associated microbes) and phytodegradation (degradation within the plant tissues).
Quantitative Data on Phytoremediation of Phenolic Compounds
Data on the phytoremediation of 2,4-DMP is limited; however, studies on similar phenolic compounds provide an indication of the potential efficiency.
| Plant Species | Contaminant | Initial Conc. (mg/L or mg/kg) | Removal Efficiency (%) | Duration (days) | Reference |
| Lolium perenne | Lead (Pb) | 500 mg/kg | >50 (in roots) | 56 | [13] |
| Nicotiana tabacum (transgenic) | 2,4-Dichlorophenol | 10 mg/L | 98 | 7 | [14] |
| Cynodon dactylon | Phenol | 150 mg/L | 67 (COD removal) | 20 | [15] |
| Salix matsudana | 2,4-Dinitrophenol | 5 mg/L | 96 | 15 | [16] |
| Table 3: Phytoremediation efficiency for phenolic and other relevant compounds by various plant species. |
Experimental Protocols
The following sections provide detailed protocols for key experiments in the bioremediation of 2,4-DMP.
Isolation and Enrichment of 2,4-DMP Degrading Bacteria
Objective: To isolate and enrich bacterial strains capable of utilizing 2,4-DMP as a sole carbon source.
Materials:
-
Contaminated soil or water sample
-
Minimal Salt Medium (MSM)
-
This compound (analytical grade)
-
Sterile culture tubes and flasks
-
Incubator shaker
-
Centrifuge
-
Nutrient agar plates
Protocol:
-
Enrichment Culture:
-
Prepare MSM and autoclave.
-
Add 2,4-DMP to the sterile MSM to a final concentration of 50-100 mg/L.
-
Inoculate 100 mL of the 2,4-DMP-containing MSM with 1 g of contaminated soil or 1 mL of contaminated water.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.
-
-
Sub-culturing:
-
Transfer 10 mL of the enriched culture to a fresh 100 mL of MSM with 2,4-DMP.
-
Repeat the incubation and sub-culturing steps 3-5 times to enrich for 2,4-DMP degrading bacteria.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enriched culture.
-
Plate the dilutions onto nutrient agar plates and incubate at 30°C until colonies appear.
-
Isolate individual colonies and streak onto fresh nutrient agar plates to obtain pure cultures.
-
-
Screening for Degradation Ability:
-
Inoculate pure isolates into liquid MSM containing 2,4-DMP as the sole carbon source.
-
Monitor the degradation of 2,4-DMP over time using analytical methods such as GC-FID or HPLC.
-
Bioreactor Treatment of 2,4-DMP Contaminated Water
Objective: To treat 2,4-DMP contaminated water using a sequencing batch reactor (SBR) inoculated with a 2,4-DMP degrading microbial consortium.[17][18][19]
Materials:
-
Sequencing Batch Reactor (SBR) vessel
-
Aeration system
-
Mixing system
-
Influent and effluent pumps
-
pH and dissolved oxygen probes
-
2,4-DMP contaminated water
-
Enriched 2,4-DMP degrading microbial culture
-
Nutrient stock solutions (Nitrogen and Phosphorus)
Protocol:
-
Reactor Setup and Inoculation:
-
Set up the SBR system according to the manufacturer's instructions.
-
Fill the reactor with the 2,4-DMP contaminated water.
-
Inoculate the reactor with the enriched microbial culture to achieve an initial biomass concentration (e.g., 2000-3000 mg/L of Mixed Liquor Suspended Solids - MLSS).
-
Add nutrients to achieve a C:N:P ratio of approximately 100:10:1.
-
-
SBR Operation Cycle:
-
Fill Phase (Anoxic): The reactor is filled with wastewater. Mixing is provided without aeration to promote initial substrate uptake. (Typical duration: 1-2 hours)
-
React Phase (Aerobic): The aerator is turned on to provide oxygen for the aerobic degradation of 2,4-DMP. The pH and dissolved oxygen are monitored and controlled. (Typical duration: 4-6 hours)
-
Settle Phase: Aeration and mixing are stopped to allow the biomass to settle. (Typical duration: 1-2 hours)
-
Decant Phase: The treated supernatant is discharged from the reactor. (Typical duration: 0.5-1 hour)
-
Idle Phase: The reactor is idle before the next cycle begins. Excess sludge can be wasted during this phase to maintain a constant sludge retention time.
-
-
Monitoring:
-
Regularly analyze the influent and effluent for 2,4-DMP concentration, Chemical Oxygen Demand (COD), and nutrient levels.
-
Monitor the biomass concentration (MLSS) and sludge volume index (SVI) in the reactor.
-
Phytoremediation of 2,4-DMP Contaminated Soil
Objective: To evaluate the potential of ryegrass (Lolium perenne) for the phytoremediation of 2,4-DMP contaminated soil.[12][20]
Materials:
-
Pots or experimental plots
-
2,4-DMP contaminated soil
-
Clean soil (for control)
-
Ryegrass (Lolium perenne) seeds
-
Greenhouse or controlled environment chamber
-
Watering system
Protocol:
-
Experimental Setup:
-
Fill pots with a known amount of 2,4-DMP contaminated soil. Prepare control pots with uncontaminated soil.
-
Sow ryegrass seeds at a predetermined density.
-
Place the pots in a greenhouse with controlled temperature, light, and humidity.
-
Water the plants regularly to maintain soil moisture.
-
-
Monitoring:
-
Monitor the growth of the ryegrass, including plant height, biomass, and any signs of toxicity.
-
At regular intervals, collect soil samples from the root zone (rhizosphere) and bulk soil to analyze for 2,4-DMP concentration.
-
At the end of the experiment, harvest the plant material and separate it into roots and shoots.
-
-
Analysis:
-
Analyze the soil samples to determine the reduction in 2,4-DMP concentration over time.
-
Analyze the plant tissues (roots and shoots) for the presence of 2,4-DMP and its metabolites to assess uptake and accumulation.
-
Analytical Protocol for 2,4-DMP Quantification (GC-FID)
Objective: To quantify the concentration of 2,4-DMP in water and soil samples using Gas Chromatography with Flame Ionization Detection (GC-FID).[21][2]
4.4.1. Sample Preparation
Water Samples (Solid Phase Extraction - SPE): [14][22]
-
Acidify the water sample to pH < 2 with sulfuric acid.
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the retained 2,4-DMP with a suitable organic solvent (e.g., methylene chloride or acetone).
-
Concentrate the eluate and exchange the solvent to one compatible with the GC-FID system (e.g., hexane or isopropanol).
Soil Samples (Ultrasonic Extraction): [23][24]
-
Air-dry and sieve the soil sample.
-
Mix a known weight of soil with a suitable extraction solvent (e.g., acetone:hexane mixture).
-
Place the mixture in an ultrasonic bath for a specified time (e.g., 15-30 minutes).
-
Separate the solvent from the soil by centrifugation or filtration.
-
Concentrate the extract and perform a solvent exchange if necessary.
4.4.2. GC-FID Analysis
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Temperature Program:
-
Initial Temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Temperature: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Quantification: Prepare a calibration curve using standards of known 2,4-DMP concentrations. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Conclusion
Bioremediation, through microbial degradation and phytoremediation, presents a viable and sustainable approach for the treatment of this compound contaminated soil and water. The selection of the most appropriate technique depends on site-specific conditions, contaminant concentration, and remediation goals. The protocols provided in these application notes offer a framework for researchers and scientists to develop and implement effective bioremediation strategies for 2,4-DMP. Further research and optimization of these techniques will continue to enhance their efficiency and applicability in environmental remediation.
References
- 1. Changes in Lolium perenne L. rhizosphere microbiome during phytoremediation of Cd- and Hg-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of phenol and phenolic compounds by Pseudomonas putida EKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Reconfiguration of metabolic fluxes in Pseudomonas putida as a response to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol and Benzoate Metabolism by Pseudomonas putida: Regulation of Tangential Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction Potential of Lolium perenne L. (Perennial Rye Grass) for Metals in Landfill Soil: Its Tolerance and Defense Strategies | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. csus.edu [csus.edu]
- 15. bpums.ac.ir [bpums.ac.ir]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. i-sem.info [i-sem.info]
- 18. scribd.com [scribd.com]
- 19. epa.gov [epa.gov]
- 20. mdpi.com [mdpi.com]
- 21. nesciences.com [nesciences.com]
- 22. unitedchem.com [unitedchem.com]
- 23. researchgate.net [researchgate.net]
- 24. ijpsonline.com [ijpsonline.com]
Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hindered phenolic antioxidants, specifically focusing on the alkylation of 2,4-dimethylphenol. The information compiled is intended to guide researchers in the efficient laboratory-scale synthesis of these valuable compounds, which are crucial for preventing oxidative degradation in a wide range of materials, including plastics, fuels, and lubricants.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are organic compounds that play a critical role in inhibiting oxidation.[1] Their structure, characterized by a phenol ring with bulky alkyl groups ortho to the hydroxyl group, enables them to act as highly effective radical scavengers.[2] This steric hindrance enhances their stability and antioxidant activity. This compound is a key precursor for the synthesis of several important hindered phenolic antioxidants.[3] This document will focus on the synthesis of 2,4-dimethyl-6-tert-butylphenol, a valuable antioxidant used to prevent gumming in fuels and as an ultraviolet stabilizer.[4]
Synthesis of 2,4-dimethyl-6-tert-butylphenol
The primary method for synthesizing 2,4-dimethyl-6-tert-butylphenol is through the Friedel-Crafts alkylation of this compound with isobutylene.[5] This reaction can be effectively catalyzed by either a protic acid, such as p-toluenesulfonic acid, or a Lewis acid, such as aluminum phenoxide.[5]
Reaction Scheme
The overall reaction for the synthesis of 2,4-dimethyl-6-tert-butylphenol is depicted below.
Caption: General reaction scheme for the synthesis of 2,4-dimethyl-6-tert-butylphenol.
Quantitative Data Summary
The following table summarizes the quantitative data for two different catalytic methods for the synthesis of 2,4-dimethyl-6-tert-butylphenol.
| Catalyst | Starting Material | Reagent | Solvent | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| p-Toluenesulfonic acid | This compound | Isobutylene | Toluene | Reflux | 14 hours | 86.6% | 97% | |
| Aluminum phenoxide | This compound | Isobutylene | - | 130 °C | 3 hours | 85% | - | [5] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 2,4-dimethyl-6-tert-butylphenol using both p-toluenesulfonic acid and aluminum phenoxide as catalysts.
Protocol 1: Synthesis using p-Toluenesulfonic Acid Catalyst[6]
This protocol describes the synthesis of 2,4-dimethyl-6-tert-butylphenol using p-toluenesulfonic acid as the catalyst.
Materials:
-
This compound (200 g, 1.64 mol)
-
Toluene (400 ml)
-
p-Toluenesulfonic acid (10 g)
-
Isobutylene gas
-
Water (for washing)
-
Magnesium sulfate (MgSO₄) (for drying)
Equipment:
-
1-liter flask
-
Condenser
-
Overhead stirrer
-
Gas inlet tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 1-liter flask equipped with a condenser, overhead stirrer, and gas inlet tube, add this compound (200 g), toluene (400 ml), and p-toluenesulfonic acid (10 g).
-
Heat the solution to reflux using a heating mantle.
-
Once refluxing, continuously bubble isobutylene gas through the solution for 14 hours.
-
After 14 hours, turn off the isobutylene supply and allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash it twice with 400 ml of water.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent (toluene) using a rotary evaporator to obtain a dark brown liquid.
-
Purify the crude product by distillation to afford a clear liquid. Gas chromatography (GC) can be used to confirm the purity of the product.
Protocol 2: Synthesis using Aluminum Phenoxide Catalyst[5]
This protocol outlines the synthesis of 2,4-dimethyl-6-tert-butylphenol using a pre-prepared or in-situ generated aluminum phenoxide catalyst.
4.2.1. Preparation of Aluminum Phenoxide Catalyst (In-situ) [6][7]
The aluminum phenoxide catalyst can be conveniently prepared in the reaction vessel prior to the alkylation step.
Materials:
-
This compound
-
Aluminum metal (clean) or Triethyl aluminum
Equipment:
-
Autoclave or a suitable reaction vessel
-
Stirrer
-
Heating system
Procedure:
-
Using Aluminum Metal: Add the desired amount of clean aluminum metal to the this compound in an autoclave. A typical molar ratio is 1 mole of aluminum for every 180-300 moles of the phenol.[7] Seal the autoclave and heat to approximately 150 °C with stirring to allow the aluminum to react and form aluminum phenoxide.[6]
-
Using Triethyl Aluminum: In a reactor flushed with an inert gas (e.g., nitrogen), add triethyl aluminum to the stirred this compound. The mixture is then heated to about 150 °C to form the aluminum phenoxide catalyst.[6]
4.2.2. Alkylation Reaction [5]
Materials:
-
This compound
-
Isobutylene gas
-
Aluminum phenoxide catalyst (prepared as in 4.2.1)
Equipment:
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Prepare the aluminum phenoxide catalyst in the reaction vessel containing this compound as described above. A catalyst quantity of 1.1 mol% relative to this compound is recommended.[5]
-
Heat the reaction mixture to 130 °C.
-
Introduce isobutylene gas into the reaction mixture.
-
Maintain the reaction at 130 °C for 3 hours.
-
After the reaction is complete, the product can be isolated and purified, typically by distillation.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for the synthesis of 2,4-dimethyl-6-tert-butylphenol.
Caption: Experimental workflow using p-toluenesulfonic acid catalyst.
Caption: Experimental workflow using in-situ prepared aluminum phenoxide catalyst.
Related Synthesis: Butylated Hydroxytoluene (BHT)
While a direct synthesis route from this compound to Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) is not commonly reported, BHT is a commercially significant hindered phenolic antioxidant. The industrial synthesis of BHT involves the alkylation of p-cresol (4-methylphenol) with isobutylene, typically using an acid catalyst like sulfuric acid.[2]
Caption: Synthesis of Butylated Hydroxytoluene (BHT) from p-cresol.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phenols are corrosive and toxic; handle with care.
-
Isobutylene is a flammable gas; ensure there are no ignition sources in the vicinity.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 2. 2,6-di-tert-butyl-p-cresol - Descrizione [tiiips.com]
- 3. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 7. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
Application Notes and Protocols: 2,4-Dimethylphenol as a Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,4-dimethylphenol and its isomers as versatile building blocks in the synthesis of pharmaceutical intermediates. The content covers the synthesis of antioxidants, antiarrhythmic agents, and vitamins, complete with experimental protocols, quantitative data, and diagrams of relevant biological pathways.
Synthesis of Hindered Phenolic Antioxidants
This compound is a crucial precursor in the manufacturing of hindered phenolic antioxidants, which are valuable in both industrial and pharmaceutical applications due to their ability to scavenge free radicals.[1] One prominent example is the synthesis of 2,4-dimethyl-6-tert-butylphenol.
Experimental Protocol: Synthesis of 2,4-Dimethyl-6-tert-butylphenol
This protocol details the alkylation of this compound with isobutylene.
Materials:
-
This compound
-
Isobutylene
-
Aluminum phenoxide catalyst
Procedure:
-
Prepare the aluminum phenoxide catalyst at 190 °C.
-
In a suitable reactor, combine this compound and the aluminum phenoxide catalyst (1.1% mol).
-
Introduce isobutylene into the reaction mixture.
-
Maintain the reaction temperature at 130 °C for 3 hours.
-
Upon completion, the product, 2,4-dimethyl-6-tert-butylphenol, is isolated and purified.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst Concentration | 1.1% (mol) | [2] |
| Reaction Temperature | 130 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 85% | [2] |
Logical Workflow for Antioxidant Synthesis
Caption: Synthesis of 2,4-dimethyl-6-tert-butylphenol.
Synthesis of the Antiarrhythmic Drug Mexiletine from 2,6-Dimethylphenol
While structurally similar to this compound, its isomer, 2,6-dimethylphenol , is a key starting material for the synthesis of Mexiletine, a Class IB antiarrhythmic drug used to treat ventricular arrhythmias.[3][4]
Experimental Protocol: Synthesis of Mexiletine Hydrochloride
This protocol outlines a common pathway for the synthesis of Mexiletine Hydrochloride starting from 2,6-dimethylphenol.[4][5]
Step 1: Synthesis of 1-(2,6-dimethylphenoxy)propan-2-one
-
Dissolve 2,6-dimethylphenol (100g) in acetone (500 ml) at 25-30°C.
-
Add potassium carbonate (226.2 g) and potassium iodide (13.5 g) to the solution and stir for 15 minutes.
-
Add chloroacetone (84.0 g) dropwise over 1 hour at 25-30°C.
-
Raise the temperature to 55-65°C and reflux for 1.5-2.5 hours.
-
Cool the reaction mixture to 25-30°C and filter the solid.
-
Wash the solid residue with acetone (200 ml).
-
Distill off the acetone from the filtrate to obtain the crude product.
Step 2: Oximation
-
To the crude 1-(2,6-dimethylphenoxy)propan-2-one, add hydroxylamine hydrochloride (56.8 g) at 15-30°C.
-
Stir the reaction mass at 25-30°C for 1.5-2.5 hours.
-
Filter the resulting solid, wash with toluene, and distill off the toluene to yield 1-(2',6'-dimethylphenoxy)-2-propane oxime.
Step 3: Reduction to Mexiletine Base
-
Dissolve the oxime (100g) in methanol and add Raney Ni (10 g) at 25°-30°C.
-
Hydrogenate the mixture.
-
After the reaction is complete, cool to 25°-30°C and filter off the Raney Ni.
-
Wash the catalyst with methanol (200 ml) and distill the methanol from the filtrate.
-
Wash the product with toluene and then with dichloromethane.
-
Distill the Mexiletine base under high vacuum.
Step 4: Formation of Mexiletine Hydrochloride
-
Dissolve the Mexiletine base in a suitable solvent and treat with hydrochloric acid to precipitate Mexiletine Hydrochloride.
-
Dry the solid product under vacuum at 60-70 °C.
Quantitative Data Summary for Mexiletine Synthesis:
| Reactant/Reagent | Quantity | Step |
| 2,6-Dimethylphenol | 100 g | 1 |
| Acetone | 500 ml | 1 |
| Potassium Carbonate | 226.2 g | 1 |
| Potassium Iodide | 13.5 g | 1 |
| Chloroacetone | 84.0 g | 1 |
| Hydroxylamine Hydrochloride | 56.8 g | 2 |
| 1-(2',6'-dimethylphenoxy)-2-propane oxime | 100 g | 3 |
| Raney Ni | 10 g | 3 |
Mechanism of Action: Mexiletine as a Sodium Channel Blocker
Mexiletine functions by blocking the fast sodium channels in cardiac myocytes.[2][3][6] This action reduces the rate of rise of the action potential (Phase 0), thereby stabilizing the cardiac cell membrane and suppressing arrhythmias.[7][8]
Caption: Mechanism of action of Mexiletine.
Synthesis of Vitamin E (Tocopherol)
Vitamin E is a group of lipid-soluble antioxidants, with α-tocopherol being the most biologically active form.[9] Its synthesis involves the condensation of Trimethylhydroquinone (TMHQ) with isophytol. While a direct synthesis from this compound is not the primary route, the synthesis of the key intermediate, TMHQ, can start from related phenolic compounds like m-cresol.[10]
General Synthesis Pathway for α-Tocopherol
The industrial synthesis of α-tocopherol generally follows these key steps:
-
Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ): This is a critical precursor. One common method involves the methylation of m-cresol to produce 2,3,6-trimethylphenol, followed by oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), and subsequent reduction to TMHQ.[10]
-
Synthesis of Isophytol: This long-chain alcohol is also a key component.
-
Condensation: TMHQ and isophytol are condensed under acidic conditions to form α-tocopherol.
Experimental Protocol: Enzymatic Synthesis of α-Tocopherol Succinate
This protocol describes the esterification of α-tocopherol to improve its stability.
Materials:
-
α-Tocopherol
-
Succinic anhydride
-
Novozym 435 (immobilized lipase)
-
Solvent (e.g., n-hexane-acetone mixture)
Procedure:
-
Dissolve α-tocopherol and succinic anhydride in the solvent system.
-
Add Novozym 435 to the reaction mixture.
-
Maintain the reaction with stirring for 48 hours.
-
Monitor the reaction for the conversion of α-tocopherol to α-tocopherol succinate.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 48 hours | [11] |
| Conversion Rate | 94.4% | [11] |
Signaling Pathways Modulated by Vitamin E
Vitamin E, particularly α-tocopherol, is known to modulate various signaling pathways, primarily due to its antioxidant properties and its ability to influence enzyme activities and gene expression.[12][13]
Caption: Key signaling pathways modulated by α-tocopherol.
References
- 1. nbinno.com [nbinno.com]
- 2. Articles [globalrx.com]
- 3. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]
- 6. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Tocopherol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives [mdpi.com]
- 12. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Electrochemical Detection of 2,4-Dimethylphenol in Aqueous Solutions
Abstract
This application note provides detailed protocols for the quantitative determination of 2,4-Dimethylphenol (2,4-DMP) in aqueous solutions using electrochemical methods. Two primary techniques are described: Anodic Differential Pulse Voltammetry (DPV) and Flow Injection Analysis (FIA) with amperometric detection, both utilizing a glassy carbon electrode. These methods offer high sensitivity, rapid analysis, and cost-effective instrumentation, making them suitable for environmental monitoring and quality control applications. This document outlines the necessary reagents, instrumentation, experimental procedures, and expected performance characteristics for researchers, scientists, and drug development professionals.
Introduction
This compound (2,4-DMP) is a phenolic compound used in the synthesis of antioxidants, disinfectants, and other industrial chemicals.[1][2][3][4][5] Its presence in aqueous environments, even at low concentrations, can be harmful to aquatic life and potentially to human health, necessitating sensitive and reliable detection methods.[6] Electrochemical techniques offer an attractive alternative to traditional chromatographic methods for the determination of phenolic compounds due to their simplicity, speed, and high sensitivity.[7][8] This note details the application of anodic voltammetry and flow injection analysis for the quantification of 2,4-DMP. The electrochemical detection is based on the oxidation of the phenolic hydroxyl group at a glassy carbon electrode surface.
Signaling Pathway: Electrochemical Oxidation of this compound
The electrochemical detection of 2,4-DMP is predicated on its oxidation at the surface of the working electrode. The process begins with a one-electron, one-proton transfer from the phenol group, forming a phenoxyl radical. This radical is unstable and can undergo further oxidation and rearrangement, leading to the formation of electroactive quinone-like species. The overall reaction involves the transfer of two electrons and two protons. The generated current is directly proportional to the concentration of 2,4-DMP in the solution.
Figure 1: Electrochemical oxidation pathway of this compound.
Quantitative Data Summary
The following table summarizes the analytical performance of the described electrochemical methods for the determination of 2,4-DMP.
| Parameter | Differential Pulse Voltammetry (DPV) in 0.1 M Perchloric Acid | Differential Pulse Voltammetry (DPV) in 0.1 M Britton-Robinson Buffer (pH 10.0) | Flow Injection Analysis (FIA) with Amperometric Detection in 0.1 M Perchloric Acid | Flow Injection Analysis (FIA) with Amperometric Detection in 0.01 M Britton-Robinson Buffer (pH 10.0) |
| Linear Range | 2.0 x 10⁻⁶ to 3.5 x 10⁻⁵ mol L⁻¹ | 2.0 x 10⁻⁶ to 4.0 x 10⁻⁵ mol L⁻¹ | 0.01 to 4.0 mg L⁻¹ | 0.01 to 5.0 mg L⁻¹ |
| Limit of Detection (LOD) | 7.2 x 10⁻⁷ mol L⁻¹ | 7.5 x 10⁻⁷ mol L⁻¹ | 4 µg L⁻¹ (3.3 x 10⁻⁸ mol L⁻¹) | 7 µg L⁻¹ (5.8 x 10⁻⁸ mol L⁻¹) |
| Working Potential | N/A (Potential Sweep) | N/A (Potential Sweep) | +1.00 V | +0.75 V |
| Pulse Amplitude (DPV) | 50 mV | 50 mV | N/A | N/A |
Experimental Protocols
Reagents and Solutions
-
This compound (2,4-DMP) Stock Solution (1 x 10⁻² M): Accurately weigh the required amount of 2,4-DMP and dissolve in a small volume of ethanol before diluting with deionized water in a volumetric flask.
-
Perchloric Acid (0.1 M): Dilute concentrated perchloric acid with deionized water.
-
Britton-Robinson (B-R) Buffer (0.1 M and 0.01 M): Prepare by mixing appropriate volumes of 0.2 M boric acid, 0.2 M phosphoric acid, and 0.2 M acetic acid, and adjusting the pH to the desired value (e.g., pH 10.0) with 0.2 M sodium hydroxide.
-
Supporting Electrolytes: 0.1 M Perchloric Acid and 0.1 M or 0.01 M Britton-Robinson buffer.
Instrumentation
-
Potentiostat/Galvanostat: Capable of performing Differential Pulse Voltammetry and amperometry.
-
Electrochemical Cell: A three-electrode system consisting of a glassy carbon working electrode, a platinum wire auxiliary electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Flow Injection Analysis (FIA) System: A peristaltic pump, an injection valve, and a flow-through amperometric detector.
Working Electrode Preparation
-
Polishing: Polish the glassy carbon electrode surface with alumina slurry on a polishing cloth to a mirror finish.
-
Rinsing: Rinse the electrode thoroughly with deionized water.
-
Sonication: Sonicate the electrode in a 1:1 solution of water and ethanol for 15 seconds, followed by sonication in deionized water for another 15 seconds to remove any adsorbed particles.
-
Drying: Dry the electrode under a stream of nitrogen.
Differential Pulse Voltammetry (DPV) Protocol
Figure 2: Workflow for Differential Pulse Voltammetry.
-
Cell Assembly: Assemble the three-electrode cell with the prepared glassy carbon working electrode, platinum auxiliary electrode, and Ag/AgCl reference electrode.
-
Blank Measurement: Add a known volume of the supporting electrolyte (either 0.1 M perchloric acid or 0.1 M B-R buffer pH 10.0) to the electrochemical cell and record a blank DPV scan.
-
Standard Addition: Add a known concentration of 2,4-DMP standard solution to the cell.
-
DPV Measurement: Record the differential pulse voltammogram. The typical parameters are a pulse amplitude of 50 mV.
-
Calibration Curve: Repeat steps 3 and 4 with increasing concentrations of 2,4-DMP to construct a calibration curve by plotting the peak oxidation current against the concentration.
-
Sample Analysis: Replace the standard solution with the water sample and record the DPV. The concentration of 2,4-DMP in the sample can be determined from the calibration curve.
Flow Injection Analysis (FIA) with Amperometric Detection Protocol
Figure 3: Workflow for Flow Injection Analysis.
-
System Assembly: Set up the FIA system with the peristaltic pump, injection valve, and the amperometric detector containing the three-electrode system.
-
Carrier Stream: Use the appropriate supporting electrolyte (0.1 M perchloric acid or 0.01 M B-R buffer pH 10.0) as the carrier stream.
-
Potential Application: Apply a constant potential to the working electrode (+1.00 V in perchloric acid or +0.75 V in B-R buffer).
-
Baseline Stabilization: Allow the carrier solution to flow through the system until a stable baseline current is obtained.
-
Injection: Inject a fixed volume of the 2,4-DMP standard solution into the carrier stream.
-
Signal Recording: Record the resulting amperometric peak as the 2,4-DMP passes through the detector.
-
Calibration Curve: Construct a calibration curve by injecting a series of 2,4-DMP standards of increasing concentrations and plotting the peak height against concentration.
-
Sample Analysis: Inject the water sample into the FIA system and determine the concentration of 2,4-DMP from the calibration curve.
Conclusion
The electrochemical methods of Differential Pulse Voltammetry and Flow Injection Analysis with amperometric detection provide sensitive, rapid, and reliable means for the determination of this compound in aqueous solutions. The choice of method and supporting electrolyte can be tailored to the specific analytical requirements, such as the desired detection limit and sample matrix. These protocols offer a valuable tool for environmental monitoring and quality control in various scientific and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative detection of phenol in wastewater using square wave voltammetry with pre-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Electroanalysis: Cyclic Voltammetry | COMSOL Blog [comsol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical sensing of phenolic compounds based on polymerized acyclic Schiff base modified glassy carbon electrode [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound by anodic voltammetry and flow injection with amperometric detection at a glassy carbon electrode - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
addressing common issues in 2,4-Dimethylphenol sample preparation
Welcome to the technical support center for 2,4-Dimethylphenol (2,4-DMP) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your method development.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to sample preparation?
A1: Understanding the physicochemical properties of this compound is crucial for developing effective sample preparation strategies. It is a colorless to pale yellow crystalline solid or liquid with a distinct phenolic odor.[1][2] Key properties include:
| Property | Value | Reference |
| Molecular Weight | 122.16 g/mol | [2] |
| Melting Point | 22-23 °C | [3] |
| Boiling Point | 211-212 °C | [3] |
| pKa | 10.6 | [4] |
| Water Solubility | Slightly soluble | [4] |
| Organic Solvent Solubility | Readily dissolves in alcohol and ether. | [4] |
| Stability | Stable under recommended storage conditions. | [3] |
Q2: My recovery of 2,4-DMP is low during Solid-Phase Extraction (SPE). What are the common causes and solutions?
A2: Low recovery in SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Improper pH: 2,4-DMP is a weak acid with a pKa of 10.6.[4] To ensure it is in its neutral form for efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to at least 2 pH units below its pKa (i.e., pH ≤ 8.6). Acidifying the sample to a pH of 2-4 is a common practice for phenol extraction.
-
Inappropriate Sorbent Selection: While C18 is a common choice, for more polar phenols like 2,4-DMP, polymeric sorbents such as polystyrene-divinylbenzene (PSDVB) or hydrophilic-lipophilic balanced (HLB) sorbents can offer better retention and recovery.
-
Insufficient Sample Loading Volume: Overloading the SPE cartridge can lead to breakthrough and loss of analyte. Ensure the sample volume is appropriate for the sorbent mass.
-
Wash Solvent is Too Strong: The wash step is critical for removing interferences, but a solvent that is too strong can elute the target analyte. If you suspect this is the issue, try a weaker wash solvent (e.g., a lower percentage of organic solvent in water).
-
Inefficient Elution: The elution solvent may not be strong enough to desorb 2,4-DMP from the sorbent. Ensure the elution solvent is appropriate and that the volume is sufficient for complete elution. Methanol and acetonitrile are common elution solvents for phenols.
Q3: I am observing significant matrix effects in my 2,4-DMP analysis. How can I mitigate these?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a common challenge in complex samples.[5] Here are some strategies to address them:
-
Optimize Sample Cleanup: A more rigorous cleanup during sample preparation can remove interfering matrix components. This may involve trying different SPE sorbents or using a multi-step cleanup protocol.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[6] This helps to compensate for the matrix effects as both the standards and the samples will be similarly affected.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of 2,4-DMP is the ideal choice as it will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. If a SIL standard is unavailable, a structural analog with similar chemical properties can be used.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Liquid-Liquid Extraction (LLE) Troubleshooting
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples (Adapted from EPA Method 528)[7]
This protocol is a general guideline and may require optimization for specific water matrices.
1. Materials:
-
SPE cartridges: Polystyrene-divinylbenzene (PSDVB), 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent water (HPLC grade)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium sulfate (anhydrous)
2. Sample Preparation:
-
For a 1 L water sample, acidify to pH ≤ 2 with HCl or H₂SO₄.
-
Add surrogate standards if required.
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 10 mL of dichloromethane, followed by 10 mL of ethyl acetate, then 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge by pulling a vacuum through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with two 5 mL aliquots of ethyl acetate:dichloromethane (1:1, v/v).
-
Drying and Concentration: Dry the eluate by passing it through a column containing anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Protocol 2: Derivatization of this compound for GC-MS Analysis using BSTFA
Derivatization is often employed to improve the chromatographic properties and sensitivity of phenolic compounds for GC analysis.[7][8]
1. Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
2. Procedure:
-
Transfer the dried sample extract (from SPE or LLE) into a GC vial.
-
Add 50 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes.[9]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Phenol Extraction
| Sorbent Type | Retention Mechanism | Advantages for Phenols | Potential Disadvantages |
| C18 (Silica-based) | Reversed-phase | Widely available and used. | Lower retention for more polar phenols; potential for silanol interactions causing peak tailing. |
| Polymeric (e.g., PSDVB) | Reversed-phase, π-π interactions | High capacity and surface area; good retention for a broad range of phenols, including polar ones. | May require stronger elution solvents. |
| Hydrophilic-Lipophilic Balanced (HLB) | Reversed-phase and polar interactions | Excellent retention for a wide polarity range of analytes; less affected by sample drying. | Can be less selective than other phases. |
| Graphitized Carbon | Adsorption | Strong retention for planar molecules like phenols; not dependent on pH for retention of phenolates. | Can have irreversible adsorption for some compounds. |
Table 2: Influence of pH on Liquid-Liquid Extraction of Phenols
The pH of the aqueous phase is a critical parameter in the LLE of ionizable compounds like phenols. To ensure the compound is in its neutral, more organic-soluble form, the pH should be adjusted to at least 2 units below the pKa.[12] For 2,4-DMP (pKa ≈ 10.6), an acidic pH is optimal.
| pH of Aqueous Sample | Expected State of 2,4-DMP | Expected Extraction Efficiency into Organic Solvent |
| < 8.6 (e.g., pH 2-4) | Predominantly Neutral (Phenol form) | High |
| ~10.6 | 50% Neutral, 50% Ionized (Phenolate form) | Moderate |
| > 10.6 (e.g., pH 12) | Predominantly Ionized (Phenolate form) | Low |
This technical support center provides a starting point for addressing common issues in this compound sample preparation. For further assistance, please consult the referenced literature and consider matrix-specific method development and validation.
References
- 1. NEMI Method Summary - 8041A [nemi.gov]
- 2. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 10. uhplcs.com [uhplcs.com]
- 11. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US EPA Method 8041: GC Analysis of Phenols on Equity-5 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
optimizing the extraction of 2,4-Dimethylphenol from water and soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2,4-Dimethylphenol (2,4-DMP) from water and soil samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of 2,4-DMP, offering potential causes and solutions in a question-and-answer format.
Issue: Low Recovery of 2,4-DMP
Why am I getting low recovery of 2,4-DMP from my water/soil samples?
Low recovery of 2,4-DMP can be attributed to several factors throughout the extraction process. The following troubleshooting guide will help you pinpoint and address the potential cause.
| Potential Cause | Solution |
| Incomplete Extraction | Optimize Solvent Choice: The polarity of the extraction solvent may not be ideal for 2,4-DMP. For Liquid-Liquid Extraction (LLE), consider solvents like dichloromethane or a mixture of acetone and n-hexane. For Solid-Phase Extraction (SPE), ensure the sorbent material (e.g., C18) is appropriate for a non-polar compound like 2,4-DMP.[1] For soil samples, a mixture of polar and apolar organic solvents often yields satisfactory recoveries.[2] Adjust pH: The pH of the aqueous sample is crucial for LLE. To ensure 2,4-DMP is in its neutral, unionized form for efficient partitioning into the organic phase, adjust the sample pH to be at least two units below its pKa (approximately 10.6).[3] Increase Extraction Efficiency: For LLE, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) of soil, optimize parameters such as extraction time, temperature, and solvent-to-solid ratio.[4][5][6][7] |
| Analyte Loss During Evaporation | Gentle Evaporation: 2,4-DMP is a semi-volatile compound. During the solvent evaporation step to concentrate the extract, use a gentle stream of nitrogen and a controlled temperature water bath to prevent analyte loss. |
| Degradation of 2,4-DMP | Avoid Harsh Conditions: Phenolic compounds can be susceptible to degradation under extreme pH or high temperatures.[8] Ensure that the extraction conditions are not overly aggressive. For MAE, while higher power can accelerate extraction, excessive heat can lead to degradation.[9] |
| Matrix Effects | Sample Pre-treatment: Complex sample matrices in both water and soil can interfere with the extraction. For water samples, filtration may be necessary to remove particulate matter. For soil, the presence of high organic matter can affect extraction efficiency. A sample cleanup step using SPE may be beneficial.[7] |
| Improper SPE Procedure | Column Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer similar to the sample matrix. Do not let the sorbent dry out before loading the sample.[10] Sample Loading Flow Rate: A slow and consistent flow rate during sample loading is critical for adequate retention of 2,4-DMP on the sorbent.[10] Elution Solvent and Volume: The elution solvent must be strong enough to desorb 2,4-DMP from the sorbent. A mixture of acetone and n-hexane can be effective.[2] Ensure a sufficient volume of elution solvent is used; consider eluting with multiple smaller aliquots.[1][4] |
Issue: Poor Reproducibility
Why are my 2,4-DMP extraction results inconsistent between samples?
Poor reproducibility can stem from inconsistencies in the experimental procedure.
| Potential Cause | Solution |
| Inconsistent Sample Handling | Standardize Procedures: Ensure all samples are treated identically. This includes consistent sample volumes, pH adjustments, extraction times, and solvent volumes. |
| Variable SPE Cartridge Performance | Consistent Packing and Flow Rate: Inconsistent packing of SPE cartridges can lead to variable flow rates and recoveries. If packing your own cartridges, ensure a consistent packing density. When using commercial cartridges, ensure the flow rate is controlled and consistent for all samples.[1] |
| Instrumental Drift | Use of Internal Standards: Incorporating an internal standard into your analytical method can help to correct for variations in instrument response and minor inconsistencies in the extraction and sample introduction process. |
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers may have regarding the extraction of 2,4-DMP.
1. What is the optimal pH for liquid-liquid extraction of 2,4-DMP from water?
To ensure maximum extraction efficiency, the pH of the water sample should be adjusted to at least two pH units below the pKa of 2,4-DMP. The pKa of 2,4-DMP is approximately 10.6, so adjusting the sample pH to around 8.6 or lower will ensure it is in its neutral, more non-polar form, which partitions more readily into an organic solvent.[3]
2. Which sorbent should I choose for solid-phase extraction (SPE) of 2,4-DMP from water?
For a non-polar compound like 2,4-DMP, a non-polar sorbent is recommended for reversed-phase SPE. C18 (octadecyl) bonded silica is a commonly used and effective sorbent for extracting phenolic compounds from aqueous samples.[2][11]
3. What are the key parameters to optimize for ultrasound-assisted extraction (UAE) of 2,4-DMP from soil?
The primary parameters to optimize for UAE are:
-
Solvent Composition: A mixture of polar and non-polar solvents, such as methanol/water or acetone/n-hexane, often provides good recoveries for phenols from soil.[2]
-
Extraction Time: Typically, sonication times range from 5 to 30 minutes.[4][5][7]
-
Temperature: While increased temperature can enhance extraction efficiency, it should be controlled to prevent degradation of the analyte.
-
Ultrasonic Power: Higher power can improve extraction but should be optimized to avoid analyte degradation.
4. What are the advantages of microwave-assisted extraction (MAE) for 2,4-DMP from soil?
MAE offers several advantages over traditional methods like Soxhlet extraction, including:
-
Reduced Extraction Time: MAE can significantly shorten the extraction time, often to under 20 minutes.[12]
-
Reduced Solvent Consumption: This method typically requires smaller volumes of organic solvents, making it more environmentally friendly and cost-effective.[12]
-
Improved Extraction Efficiency: The focused heating in MAE can lead to higher recoveries of target analytes.[13]
5. How can I prevent emulsion formation during liquid-liquid extraction?
Emulsion formation is a common problem in LLE. To break up an emulsion, you can try the following:
-
Addition of Salt: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, helping to break the emulsion.
-
Centrifugation: Centrifuging the sample can help to separate the layers.
-
Filtration: Passing the emulsion through a bed of glass wool can sometimes break it.
-
Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or inverting motion to mix the phases.
Data Presentation
The following tables summarize quantitative data for different extraction methods for phenolic compounds, including 2,4-DMP, from various sources. Please note that exact values can vary depending on the specific experimental conditions and matrix.
Table 1: Comparison of Extraction Methods for 2,4-DMP from Water
| Method | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 0.15 - 0.30 ng/mL | - | pH adjustment is critical. Can be time-consuming and use large solvent volumes. |
| Solid-Phase Extraction (SPE) (C18) | 90 - 100[14] | 0.1 - 1 µg/L[15] | 0.01 - 0.03 µg/g[16] | Requires method development (conditioning, loading, washing, elution). Can be automated. |
Table 2: Comparison of Extraction Methods for 2,4-DMP from Soil
| Method | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| Soxhlet Extraction | 67 - 97[2] | - | - | Time-consuming and requires large volumes of solvent. |
| Ultrasound-Assisted Extraction (UAE) | ~100[8] | - | - | Faster than Soxhlet, requires optimization of time, temperature, and power. |
| Microwave-Assisted Extraction (MAE) | >70[2] | 0.005 - 0.015 µg/g[16] | 10 ppb[17] | Rapid extraction, reduced solvent consumption. Requires specialized equipment. |
Experimental Protocols
Below are detailed methodologies for key experiments for the extraction of 2,4-DMP.
Protocol 1: Liquid-Liquid Extraction (LLE) of 2,4-DMP from Water
-
Sample Preparation:
-
Collect a 1-liter water sample in a glass container.
-
If the sample contains residual chlorine, add a small amount of sodium thiosulfate to quench it.
-
Adjust the sample pH to ≤ 2 with sulfuric acid.
-
-
Extraction:
-
Transfer the acidified sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the aqueous phase for at least 10 minutes.
-
Drain the lower dichloromethane layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is now ready for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of 2,4-DMP from Water using a C18 Cartridge
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.[10]
-
-
Sample Loading:
-
Adjust the pH of the water sample (up to 1 L) to ~7.[14]
-
Pass the sample through the conditioned C18 cartridge at a slow and steady flow rate (approximately 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained 2,4-DMP from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as a mixture of acetone and n-hexane.[2]
-
-
Concentration and Analysis:
-
If necessary, concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
-
The extract is ready for GC or GC-MS analysis.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of 2,4-DMP from Soil
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5-10 g of the homogenized soil into a beaker or flask.
-
-
Extraction:
-
Add a suitable extraction solvent (e.g., 20 mL of a 1:1 mixture of acetone and n-hexane).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the sample for 15-30 minutes at a controlled temperature (e.g., 30-40°C).
-
-
Separation and Cleanup:
-
After sonication, decant the solvent extract.
-
The extract may be filtered or centrifuged to remove particulate matter.
-
A cleanup step using SPE may be necessary depending on the complexity of the soil matrix.
-
-
Concentration and Analysis:
-
Concentrate the extract to the final volume required for analysis.
-
The sample is now ready for instrumental analysis.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the extraction procedures.
Caption: Workflow for Liquid-Liquid Extraction of 2,4-DMP from water.
References
- 1. welch-us.com [welch-us.com]
- 2. weber.hu [weber.hu]
- 3. agilent.com [agilent.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. silicycle.com [silicycle.com]
- 6. epa.gov [epa.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted dispersive solid-phase extraction for the preconcentration of dyes in water samples - Arabian Journal of Chemistry [arabjchem.org]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. floridadep.gov [floridadep.gov]
- 12. gcms.cz [gcms.cz]
- 13. unitedchem.com [unitedchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-assisted extraction coupled with gas chromatography with nitrogen-phosphorus detection or electron capture negative chemical ionization mass spectrometry for determination of dimethomorph residues in soil [agris.fao.org]
strategies for improving the yield of 2,4-Dimethylphenol synthesis reactions
Welcome to the technical support center for the synthesis of 2,4-Dimethylphenol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis reactions, troubleshooting common issues, and improving overall yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Issue: Low Yield of this compound
A low yield of the desired this compound isomer is a common challenge. The following questions will help you identify and resolve the potential causes.
-
Q1: What is the primary synthesis route you are employing? The optimal conditions and potential side reactions are highly dependent on the chosen synthetic pathway. Common routes include the alkylation of m-cresol or phenol with methanol, and the sulfonation of m-xylene followed by alkali fusion.[1][2]
-
Q2: Have you optimized the molar ratio of your reactants? The ratio of the alkylating agent (e.g., methanol) to the phenol or cresol substrate is critical. An incorrect ratio can lead to the formation of undesirable byproducts. For instance, in the alkylation of m-cresol, a higher molar feed ratio can lead to polyalkylation and the formation of other alkylated phenols, thereby decreasing the selectivity for this compound.[3]
-
Q3: Is the reaction temperature properly controlled? Temperature has a significant impact on both the reaction rate and the selectivity. High temperatures can favor the formation of thermodynamically stable, but undesired, isomers or lead to decomposition. For example, in the vapor phase alkylation of m-cresol, increasing the temperature can decrease the selectivity for 2,5-dimethylphenol by promoting consecutive methylation to 2,3,6-trimethylphenol.[3]
-
Q4: Are you using an appropriate catalyst? The choice of catalyst is crucial for directing the reaction towards the desired product. Different catalysts exhibit different selectivities. For the methylation of phenols, various catalysts including metal oxides, zeolites, and ferrospinels have been utilized.[3][4][5] The acidity of the catalyst can also play a significant role in product distribution.[6]
-
Q5: Is your starting material pure? Impurities in the starting materials, such as other phenol or cresol isomers, can lead to the formation of a complex mixture of products that are difficult to separate, ultimately reducing the isolated yield of this compound.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q: What are the most common methods for synthesizing this compound? A: The most prevalent industrial methods include:
-
Alkylation of m-cresol with methanol: This is a widely used method where m-cresol is reacted with methanol in the presence of a catalyst.[3]
-
Sulfonation of m-xylene: This process involves the sulfonation of m-xylene, followed by salting out, alkali melting, and finally acidification to yield this compound.[1]
-
Methylation of phenol: Phenol can be directly methylated using methanol over a suitable catalyst to produce a mixture of methylated phenols, including this compound.[5][7]
-
-
Q: What catalysts are effective for the selective synthesis of this compound? A: A range of catalysts have been shown to be effective, with the choice depending on the specific reaction. These include:
-
Metal oxides: Iron-chromium mixed oxides and γ-Al2O3 are used in the vapor-phase alkylation of phenols.[7][8]
-
Zeolites: Zeolites such as H-ZSM-5 can be used, and their shape-selective properties can influence the isomer distribution.[5][9]
-
Ferrospinels: Cadmium-chromium ferrospinels have been investigated for the alkylation of m-cresol.[3]
-
Side Reactions and Purification
-
Q: What are the common side products in this compound synthesis? A: The formation of isomers is a major challenge. Depending on the starting material and conditions, side products can include 2,5-dimethylphenol, 2,6-dimethylphenol, 2,3-dimethylphenol, 3,5-dimethylphenol, and various trimethylphenols.[3][8][10] O-alkylation can also occur, leading to the formation of anisole derivatives.[6]
-
Q: How can I purify this compound from its isomers? A: Purification can be challenging due to the similar boiling points of the isomers.[2] Fractional distillation is a common method, but may not be sufficient to achieve high purity. Crystallization can be an effective technique for separating 2,6-dimethylphenol, and similar principles may be applied for this compound.[11]
Quantitative Data on Reaction Conditions and Yields
The following table summarizes key quantitative data from various synthesis strategies to provide a comparative overview.
| Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Molar Ratio (Substrate:Agent) | Yield of 2,4-DMP (%) | Selectivity (%) | Reference |
| o-Cresol | Formaldehyde | Catalyst B | 300 | 5:1 to 0.5:1 | 47.92 | - | [10] |
| Phenol | Methanol | Iron-Chromium | 360 | 1:8 (Phenol:Methanol) | - | Low | [7] |
| m-Cresol | Methanol | CrFe2O4 | 325 | 1:3 | - | 70.13 (for 2,5-DMP) | [3] |
| Phenol | Methanol | HMCM22 Zeolite | 200 | - | - | High (for p-cresol) | [5] |
Note: The yield and selectivity are highly dependent on the specific experimental setup and other parameters not listed in this table. The data for 2,5-DMP and p-cresol are included to provide context on related alkylation reactions.
Experimental Protocols
High-Yield Synthesis of this compound via Condensation of o-Cresol with Formaldehyde and Subsequent Hydrogenolysis
This protocol is based on a patented method and offers a selective route to this compound.[10]
Step 1: Condensation of o-Cresol with Formaldehyde
-
Reactants: o-Cresol and formaldehyde.
-
Molar Ratio: A molar ratio of o-cresol to formaldehyde between 5:1 and 0.5:1 is used.
-
Catalyst: A suitable condensation catalyst is employed. The weight ratio of o-cresol to the catalyst should be between 50:1 and 1:1.
-
Temperature: The reaction is carried out at a temperature ranging from <0°C to 250°C.
-
Reaction Time: The residence time for the condensation reaction is between 10 minutes and 80 hours.
-
Procedure:
-
Charge a suitable reactor with o-cresol and the catalyst.
-
Add formaldehyde to the mixture while maintaining the desired temperature.
-
Allow the reaction to proceed for the specified residence time.
-
The primary product of this step is a bis(hydroxymethylphenyl)methane derivative.
-
Step 2: Catalytic Hydrogenating Cleavage
-
Reactant: The condensation product from Step 1.
-
Catalyst: A hydrogenation catalyst is used. The quantitative ratio of the catalyst to the condensation product is between 0.5:1 and 1:10.
-
Temperature: The cleavage reaction is conducted at a temperature between 270°C and 370°C.
-
Pressure: The reaction is performed in the presence of hydrogen gas at elevated pressure (e.g., 150 bar).[10]
-
Reaction Time: The residence time for the cleavage is between 10 and 600 minutes.
-
Procedure:
-
Transfer the condensation product to a high-pressure reactor containing the hydrogenation catalyst.
-
Pressurize the reactor with hydrogen.
-
Heat the reactor to the specified temperature and maintain it for the required duration.
-
After the reaction is complete, cool the reactor and carefully release the pressure.
-
The product mixture will contain this compound, which can then be isolated and purified. In one example, this method yielded 47.92% of this compound.[10]
-
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General reaction pathway for the methylation of m-cresol.
References
- 1. This compound | 105-67-9 [chemicalbook.com]
- 2. Xylenol - Wikipedia [en.wikipedia.org]
- 3. chesci.com [chesci.com]
- 4. US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective O-alkylation of Phenol Using Dimethyl Ether [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DE4223979C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
a troubleshooting guide for the analysis of 2,4-Dimethylphenol by GC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the GC-MS analysis of this compound?
A1: Common issues include poor chromatographic peak shape (tailing or fronting), low sensitivity or loss of response, high background noise, and incorrect mass spectral identification. These problems can arise from issues with sample preparation, the GC inlet, the analytical column, or the mass spectrometer.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for polar compounds like phenols is often due to active sites within the GC system.[1] This can be caused by a contaminated injector liner, column degradation, or improper column installation.[1][2] Using a deactivated liner and a column specifically designed for analyzing active compounds can mitigate this issue.[3]
Q3: I am experiencing a significant loss in sensitivity for this compound. What are the likely causes?
A3: Loss of sensitivity can stem from several factors. Check for leaks in the injector, ensure the syringe is functioning correctly, and verify the sample concentration.[4][5] Contamination of the injector liner or the front of the GC column can also lead to a decreased response for active compounds.[5] Additionally, issues with the MS ion source, such as it being dirty, can cause a general loss of sensitivity.[6]
Q4: What causes high background noise in my chromatogram?
A4: High background noise can originate from column bleed, a contaminated carrier gas, or leaks in the system.[7] The injector port, particularly the septum and liner, can also be a source of contamination. Using high-quality, low-bleed septa and liners is recommended.[7]
Q5: Can I analyze this compound without derivatization?
A5: While phenols can be analyzed directly, derivatization is often recommended to improve peak shape and sensitivity.[7] Derivatization increases the volatility and thermal stability of the analyte, leading to better chromatographic performance.[8] However, with a well-maintained system and an appropriate column, direct analysis is feasible.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Possible Cause | Suggested Solution |
| Active sites in the injector liner | Clean or replace the injector liner with a deactivated one. Using a liner with glass wool can help trap non-volatile residues.[3] |
| Column contamination or degradation | Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column.[2][10] If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[3] |
| Improper column installation | Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.[2][11] |
| Chemical interactions | The polar nature of the phenol group can interact with active sites. Consider using a column specifically designed for polar or active compounds.[3] |
Issue 2: Low Sensitivity / Loss of Response
| Possible Cause | Suggested Solution |
| Injector leak | Check for leaks at the septum and fittings using an electronic leak detector.[11] Replace the septum if it is cored or has been used for many injections.[1] |
| Syringe issues | Inspect the syringe for damage or blockage. Ensure the correct injection volume is being delivered.[4] |
| Contaminated liner or column | As with peak tailing, a dirty liner or the front of the column can adsorb the analyte, leading to a reduced signal. Clean or replace the liner and trim the column.[5] |
| Dirty MS ion source | If all peaks in the chromatogram show reduced intensity, the ion source may need to be cleaned. Follow the manufacturer's instructions for ion source maintenance.[6] |
| Incorrect MS tune | Ensure that the MS is tuned correctly for the mass range of interest. A poor tune can lead to a significant loss in sensitivity.[3] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
For liquid samples, a simple dilution with a suitable solvent (e.g., methanol, dichloromethane) may be sufficient.
-
For solid or complex matrices, a solvent extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[2]
2. GC-MS Parameters:
| Parameter | Value |
| GC Column | A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.[12] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or split, depending on the sample concentration. A split ratio of 20:1 can be a good starting point for moderately concentrated samples.[2] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min.[7] |
| Oven Temperature Program | Initial temperature of 60°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes).[12] |
| Transfer Line Temperature | 280 °C[7] |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 122.16 g/mol | [13] |
| Boiling Point | 211-212 °C | |
| Melting Point | 22-23 °C | |
| Key Mass Fragments (m/z) | 122 (Molecular Ion), 107, 121, 91, 39 | [13][14] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 6. Restek - Blog [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. matec-conferences.org [matec-conferences.org]
- 13. Phenol, 2,4-dimethyl- [webbook.nist.gov]
- 14. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming low recovery of 2,4-Dimethylphenol in solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 2,4-Dimethylphenol (2,4-DMP) during solid-phase extraction (SPE).
Troubleshooting Guide: Overcoming Low Recovery of this compound
Low recovery of 2,4-DMP in SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Initial Assessment: Where is the Analyte Loss Occurring?
To effectively troubleshoot, it is crucial to first determine at which stage of the SPE process the 2,4-DMP is being lost. This can be achieved by collecting and analyzing the fractions from each step (load, wash, and elution).[1]
A general workflow for troubleshooting low recovery is outlined below:
Problem 1: Analyte Found in the Load Fraction (Poor Retention)
If 2,4-DMP is detected in the fraction that passes through the cartridge during sample loading, it indicates a problem with its retention on the sorbent.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incorrect Sorbent Choice | The sorbent is not suitable for retaining 2,4-DMP. For non-polar compounds like phenols, reversed-phase sorbents are typically used.[2] | Use a reversed-phase sorbent such as C18 or a polymeric sorbent like Agilent Bond Elut Plexa. Polymeric sorbents can sometimes offer better recoveries for phenols compared to silica-based ones.[3][4] |
| Improper Sample pH | 2,4-DMP is a weak acid with a pKa of approximately 10.6.[4] If the sample pH is close to or above the pKa, the molecule will be ionized and will not retain well on a non-polar sorbent. | Adjust the sample pH to be at least 2 pH units below the pKa. For 2,4-DMP, acidifying the sample to pH 2.0 with an acid like phosphoric acid is recommended to ensure it is in its neutral form.[4] |
| Sample Solvent is Too Strong | If the sample contains a high percentage of organic solvent, it can disrupt the interaction between 2,4-DMP and the sorbent, causing it to elute prematurely. | If possible, dilute the sample with a weaker solvent (e.g., water) to reduce the organic content.[5] |
| High Flow Rate During Loading | A fast flow rate may not allow sufficient time for the analyte to interact with and bind to the sorbent. | Decrease the sample loading flow rate. A typical starting point is 1-2 mL/min.[6] Adding a "soak time" where the flow is stopped can also improve retention.[7] |
| Sorbent Overload | The amount of analyte or other matrix components in the sample exceeds the binding capacity of the sorbent. | Decrease the sample volume or use a cartridge with a larger sorbent mass.[2][5] |
Problem 2: Analyte Found in the Wash Fraction
If 2,4-DMP is detected in the wash solvent, the wash step is too aggressive and is prematurely eluting the analyte of interest.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Wash Solvent is Too Strong | The organic content or polarity of the wash solvent is high enough to displace the 2,4-DMP from the sorbent. | Decrease the strength of the wash solvent. For reversed-phase SPE, this means reducing the percentage of organic solvent in the wash solution. A simple water wash may be sufficient.[4] |
| Incorrect pH of Wash Solvent | A change in pH during the wash step could cause the 2,4-DMP to ionize and elute. | Ensure the pH of the wash solvent is consistent with the pH of the loaded sample (i.e., acidic). |
Problem 3: Analyte Not Found in Load or Wash, but Recovery is Still Low (Inefficient Elution)
If 2,4-DMP is not found in the load or wash fractions, it is likely strongly retained on the sorbent but is not being efficiently eluted.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent does not have sufficient strength to disrupt the interaction between 2,4-DMP and the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of a stronger organic solvent (e.g., methanol, acetonitrile, tetrahydrofuran).[4] |
| Insufficient Elution Volume | The volume of the elution solvent is not enough to completely desorb the analyte from the sorbent. | Increase the volume of the elution solvent. Consider eluting with multiple smaller aliquots and combining them.[8] |
| Incorrect Elution Solvent pH | The pH of the elution solvent may not be optimal for desorbing the analyte. | For acidic compounds on reversed-phase media, a neutral or slightly basic elution solvent can sometimes improve recovery by ionizing the analyte and reducing its affinity for the sorbent. |
| Fast Elution Flow Rate | A high flow rate during elution may not allow for complete desorption of the analyte. | Decrease the flow rate during the elution step. Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can also improve recovery.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate I should expect for 2,4-DMP using SPE?
A1: With an optimized method, you can expect high recovery rates. For instance, a validated method for the analysis of 11 phenols, including 2,4-DMP, in drinking water using an Agilent Bond Elut Plexa cartridge reported overall recoveries ranging from 87% to 108%.[4]
Q2: Which SPE sorbent is best for 2,4-DMP?
A2: Reversed-phase sorbents are the most suitable for retaining 2,4-DMP from aqueous samples. Both silica-based C18 and polymeric sorbents can be effective. Polymeric sorbents, such as the one found in the Agilent Bond Elut Plexa, are often recommended for their high surface area and stability across a wide pH range, which can lead to excellent recoveries for phenols.[3][4]
Q3: How critical is pH adjustment for 2,4-DMP extraction?
A3: pH adjustment is critical. 2,4-DMP is a phenolic compound and therefore a weak acid. To ensure it is in its neutral, non-ionized form for effective retention on a reversed-phase sorbent, the sample must be acidified to a pH at least two units below its pKa (approximately 10.6). A sample pH of 2.0 is commonly recommended.[4]
Q4: Can matrix effects in my sample cause low recovery of 2,4-DMP?
A4: Yes, matrix effects can significantly impact recovery. Components in complex matrices can co-elute with 2,4-DMP and cause ion suppression or enhancement in the analytical instrument, leading to apparently low or high recovery.[9] They can also compete with 2,4-DMP for binding sites on the sorbent. A thorough cleanup of the extract and the use of matrix-matched standards for calibration can help to mitigate these effects.
Q5: What are the ideal flow rates for the different SPE steps for 2,4-DMP?
A5: While the optimal flow rate can be method-dependent, here are some general guidelines:
-
Conditioning and Equilibration: A moderate flow rate of 3-5 mL/min is generally acceptable.
-
Sample Loading: A slower flow rate of 1-2 mL/min is often recommended to ensure adequate interaction between the analyte and the sorbent.[6]
-
Washing: A moderate flow rate can be used.
-
Elution: A slow flow rate of 1 mL/min is often preferred to ensure complete desorption of the analyte.[6]
Experimental Protocol: SPE of this compound from Drinking Water
This protocol is based on a validated method for the determination of 11 phenols, including 2,4-DMP, in drinking water.[4]
Materials:
-
SPE Cartridge: Agilent Bond Elut Plexa, 60 mg, 3 mL (or equivalent polymeric reversed-phase cartridge)
-
Reagents:
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Phosphoric acid (0.1 mol/L)
-
Deionized water
-
-
Sample: 250 mL of drinking water
Procedure:
Quantitative Data Summary
The following table summarizes the recovery data for this compound and other phenols from drinking water using the Agilent Bond Elut Plexa SPE method.[4]
| Compound | pKa | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Phenol | 9.89 | 92.3 | 4.5 |
| 4-Nitrophenol | 7.08 | 95.1 | 3.8 |
| 2-Chlorophenol | 8.56 | 98.7 | 2.1 |
| 2-Nitrophenol | 7.22 | 101.2 | 1.9 |
| 2,4-Dinitrophenol | 4.09 | 87.5 | 6.7 |
| This compound | 10.6 | 103.4 | 1.4 |
| 4-Chloro-3-methylphenol | 9.56 | 108.1 | 2.3 |
| 2,4-Dichlorophenol | 7.68 | 105.6 | 1.8 |
| 4,6-Dinitro-2-methylphenol | - | 90.2 | 5.9 |
| 2,4,6-Trichlorophenol | 7.41 | 106.3 | 2.1 |
| Pentachlorophenol | 4.92 | 99.8 | 3.5 |
| Data from a study analyzing spiked drinking water samples.[4] |
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. specartridge.com [specartridge.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethylphenol, a critical intermediate in the synthesis of antioxidants and other valuable chemicals. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of byproducts from its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis that require removal?
A1: The synthesis of this compound, typically from m-xylene or via the condensation of o-cresol and formaldehyde, often results in a mixture of isomeric and related phenolic impurities.[1][2][3] The most common byproducts include other xylenol isomers such as 2,5-dimethylphenol, 2,6-dimethylphenol, 2,3-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol. Additionally, other methylated phenols and residual starting materials can be present. Due to their similar physicochemical properties, the separation of these isomers can be challenging.
Q2: What are the primary purification techniques for this compound?
A2: Several techniques can be employed to purify this compound, each with its own advantages and limitations. The most common methods include:
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Recrystallization: A widely used technique for purifying solid compounds.[4]
-
Fractional Distillation: Effective for separating liquids with close boiling points.[5][6]
-
Adsorptive Separation: Utilizes solid adsorbents to selectively bind either the target compound or the impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for isolating pure compounds from complex mixtures.[7][8]
-
Supercritical Fluid Extraction (SFE): A green chemistry approach that uses supercritical fluids, like CO2, for extraction and purification.[9][10][11][12][13]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the scale of your synthesis, the nature and concentration of the impurities, the desired final purity, and the available equipment. The following decision-making workflow can guide your selection:
Troubleshooting Guides
Recrystallization
Problem: Oiling out of this compound instead of crystallization.
-
Cause: The melting point of this compound (27-28 °C) is relatively low. If the boiling point of the solvent is too high, the compound may melt and separate as an oil rather than crystallizing.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which this compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. Seeding with a pure crystal of this compound can also initiate crystallization.
-
Consider using a solvent system with a lower boiling point.
-
Problem: Poor recovery of purified this compound.
-
Cause:
-
Using too much solvent.
-
Cooling the solution too quickly, leading to the formation of small crystals that are difficult to filter.
-
The chosen solvent has a high solubility for this compound even at low temperatures.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
-
Re-evaluate the solvent system. A solvent mixture (e.g., ethanol/water, heptane/ethyl acetate) might provide a better solubility profile.[14]
-
Fractional Distillation
Problem: Poor separation of xylenol isomers.
-
Cause: The boiling points of xylenol isomers are very close, making separation by distillation challenging. Insufficient column efficiency (too few theoretical plates).
-
Solution:
-
Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases.
-
Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.[15]
-
Consider performing the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between isomers.
-
Problem: "Flooding" of the distillation column.
-
Cause: The rate of vaporization is too high, causing the liquid to be carried up the column rather than flowing down.[15][16]
-
Solution:
-
Reduce the heating rate to decrease the vapor flow.
-
Ensure the column is packed uniformly to allow for proper liquid drainage.
-
Check for any blockages in the column or condenser.
-
Preparative HPLC
Problem: Peak tailing or poor peak shape.
-
Cause:
-
Secondary interactions between the phenolic hydroxyl group and the stationary phase.
-
Column overload.
-
Inappropriate mobile phase pH.
-
-
Solution:
-
Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group and minimize interactions with the stationary phase.[7]
-
Reduce the injection volume or the concentration of the sample.
-
Optimize the mobile phase composition and gradient.
-
Problem: Inconsistent retention times.
-
Cause:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column degradation.
-
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Flush the column regularly and use a guard column to protect the analytical column.
-
Experimental Protocols
Recrystallization (General Procedure)
-
Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems for phenolic compounds include heptane/ethyl acetate, ethanol/water, and toluene.[14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Preparative HPLC
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with the addition of 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7]
-
Method Development: Initially, develop an analytical method to achieve good separation of this compound from its byproducts.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.[8]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation, to obtain the purified product.
Data Presentation
The following table summarizes the potential effectiveness of different purification techniques for this compound. The values are illustrative and can vary depending on the specific experimental conditions and the initial purity of the crude product.
| Purification Technique | Typical Purity Achieved (%) | Typical Yield (%) | Key Byproducts Removed |
| Recrystallization | 95 - 99 | 70 - 90 | Isomeric impurities, non-polar byproducts |
| Fractional Distillation | 98 - 99.5 | 60 - 80 | Isomers with different boiling points |
| Adsorptive Separation | > 99 | 50 - 70 | Specific isomers based on adsorbent selectivity |
| Preparative HPLC | > 99.5 | 40 - 60 | Closely related isomers and trace impurities |
| Supercritical Fluid Extraction | > 99 | 70 - 85 | A broad range of impurities, environmentally friendly |
Logical Relationships in Purification
The following diagram illustrates the logical flow of a multi-step purification process for achieving high-purity this compound.
References
- 1. This compound | 105-67-9 [chemicalbook.com]
- 2. DE4223979C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. mdpi.com [mdpi.com]
- 12. uog.edu [uog.edu]
- 13. benthamopen.com [benthamopen.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
stability issues and degradation of 2,4-Dimethylphenol in analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2,4-Dimethylphenol in analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in analytical standards a concern?
A1: this compound (2,4-DMP), also known as 2,4-xylenol, is a phenolic compound used in various industrial applications, including the synthesis of antioxidants, disinfectants, and pharmaceuticals.[1][2] In analytical laboratories, accurate quantification of 2,4-DMP is crucial. The stability of its analytical standard is a primary concern because any degradation can lead to inaccurate measurements, affecting the reliability of experimental results and the quality of final products.
Q2: What are the optimal storage conditions for this compound analytical standards?
A2: To ensure the stability of this compound analytical standards, they should be stored in a cool, dry, and well-ventilated area.[3] The receptacle should be tightly sealed to prevent exposure to air and moisture.[3] For solutions, storage at temperatures between 2°C and 15°C is recommended.[2] It is also advisable to protect the standard from light to prevent photodegradation.
Q3: What are the known degradation pathways for this compound?
A3: this compound can degrade through several pathways, primarily oxidation and photodegradation.[4][5][6] Oxidation can be initiated by exposure to air (oxygen), oxidizing agents, or metal ions and may lead to the formation of colored degradation products like pseudoquinones.[4][6] Photodegradation can occur upon exposure to UV light, leading to the breakdown of the phenol ring.[5][7] In biological systems or environmental samples, biodegradation by microorganisms is also a significant degradation route.[8]
Q4: What are the common degradation products of this compound?
A4: Under oxidative conditions, this compound can form dimers and polymers.[6] One potential oxidation product is a pseudoquinone.[4] In the presence of alkaline ferricyanide, it can dimerize to form both ketonic and diphenolic products.[6] Biodegradation can lead to the formation of hydroxylated and carboxylated derivatives, such as 4-hydroxy-3-methylbenzoic acid.[8]
Q5: How can I prepare a stable stock solution of this compound?
A5: To prepare a stable stock solution, use a high-purity solvent such as methanol or acetonitrile.[9] It is recommended to use amber glassware to protect the solution from light. After preparation, the solution should be stored in a tightly sealed container at a cool temperature (2-8°C). The use of an inert gas, such as nitrogen, to blanket the solution can also help to prevent oxidation.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound using HPLC and GC.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the phenolic hydroxyl group. | - Use a mobile phase with a lower pH (e.g., adding formic or phosphoric acid) to suppress the ionization of silanol groups. - Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based). |
| Column Overload: Injecting too concentrated a sample. | - Dilute the sample and re-inject. | |
| Column Contamination: Buildup of contaminants on the column frit or packing material. | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. | |
| Poor Peak Resolution | Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating 2,4-DMP from other components. | - Adjust the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
| Column Degradation: Loss of stationary phase or column efficiency over time. | - Replace the column with a new one of the same type. | |
| Inconsistent Retention Times | Fluctuations in Temperature: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a consistent temperature.[10] |
| Mobile Phase Composition Change: Inaccurate mixing or evaporation of the mobile phase components. | - Prepare fresh mobile phase daily. - Ensure the mobile phase is properly degassed.[10] | |
| Pump Issues: Inconsistent flow rate from the HPLC pump. | - Check for leaks and ensure pump seals are in good condition.[11] | |
| Appearance of Ghost Peaks | Sample Carryover: Residual sample from a previous injection. | - Implement a needle wash step in the injection sequence. - Inject a blank solvent run to check for carryover. |
| Contaminated Mobile Phase or System: Impurities in the solvent or leaching from system components. | - Use high-purity HPLC-grade solvents. - Flush the entire HPLC system. |
GC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Active Sites in the Inlet or Column: The phenolic group of 2,4-DMP can interact with active sites in the GC system. | - Use a deactivated inlet liner.[12] - Condition the column according to the manufacturer's instructions. - Consider using a derivatization agent to block the active hydroxyl group. |
| Improper Injection Technique: Slow or inconsistent injection speed. | - Use an autosampler for reproducible injections. - If injecting manually, use a fast and consistent injection technique.[13] | |
| Sample Degradation in the Inlet: The high temperature of the inlet can cause thermal degradation. | - Optimize the inlet temperature to be high enough for volatilization but low enough to prevent degradation. | |
| Peak Fronting or Tailing | Column Overloading: Injecting too much sample. | - Reduce the injection volume or dilute the sample. |
| Incompatible Solvent: The sample solvent is not compatible with the stationary phase. | - Dissolve the standard in a solvent that is compatible with the GC column phase. | |
| Baseline Noise or Drift | Column Bleed: Degradation of the column's stationary phase at high temperatures. | - Condition the column. - Ensure the operating temperature is within the column's recommended range.[13] |
| Contaminated Carrier Gas: Impurities in the carrier gas. | - Use high-purity carrier gas and install gas purifiers.[14] | |
| Detector Contamination: Buildup of residue in the detector. | - Clean the detector according to the manufacturer's instructions.[14] |
Quantitative Data on Degradation
While specific quantitative data on the degradation rate of this compound in analytical standards is limited in the literature, forced degradation studies can provide valuable insights. The following table summarizes typical conditions used in such studies to induce and identify potential degradation products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours | Generally stable, but prolonged exposure to strong acid and heat may cause some degradation. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C for several hours | Formation of phenoxide ion, which can be more susceptible to oxidation. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation of the phenol ring, leading to the formation of quinone-like structures and other oxidative degradation products.[15] |
| Thermal Degradation | Dry heat at 60-80°C for an extended period | Generally stable to thermal stress in the solid state, but degradation can occur at higher temperatures. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or sunlight | Cleavage of the aromatic ring and formation of various photoproducts.[5] |
Experimental Protocols
Protocol for Forced Degradation Study of a this compound Standard
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound analytical standard and to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and keep it in an oven at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent vial to UV light (254 nm) in a photostability chamber for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC or GC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Calculate the percentage degradation of this compound in each stressed sample.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. 2,4-xylenol, 105-67-9 [thegoodscentscompany.com]
- 2. chem-lab.be [chem-lab.be]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. ascelibrary.org [ascelibrary.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. iiste.org [iiste.org]
- 8. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 100 µg/mL in Methanol [lgcstandards.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. phenomenex.com [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Resolving Matrix Effects in 2,4-Dimethylphenol Analysis
Welcome to the technical support center for the analysis of 2,4-Dimethylphenol in complex samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1][2][3] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][2][3] When analyzing this compound in complex samples like soil, wastewater, or food, other organic and inorganic compounds can interfere with its ionization and detection.[4][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: To diagnose matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample of the same matrix type known to be free of the analyte). A significant difference in the signal intensity (typically >15-20%) between the two indicates the presence of matrix effects.[2][6]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The main strategies to overcome matrix effects can be grouped into three categories:
-
Comprehensive Sample Preparation: The goal is to remove or reduce the concentration of interfering matrix components before instrumental analysis.[7][8][9] Effective techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][10]
-
Chromatographic Optimization: Modifying the gas chromatography (GC) or liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix interferences.[11][12]
-
Calibration Strategies: Employing appropriate calibration methods can compensate for matrix effects that cannot be entirely eliminated through sample preparation. These include using matrix-matched calibration, the standard addition method, or a stable isotope-labeled internal standard.[13][14][15]
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Yes, a deuterated form of this compound, such as this compound (ring-D3, 98%), is commercially available and can be used as an internal standard.[7] This is often considered the "gold standard" for correcting matrix effects, as its chemical and physical properties are nearly identical to the analyte, meaning it will be similarly affected by matrix components.[14][15]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Recovery of this compound During Solid-Phase Extraction (SPE)
Symptoms:
-
The analytical signal for this compound is significantly lower than expected.
-
Recovery calculations are consistently below an acceptable range (e.g., <70%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Sorbent Selection | Ensure the SPE sorbent is suitable for a moderately non-polar compound like this compound. Reversed-phase sorbents like C18 or polymeric sorbents are generally effective.[7][9] |
| Incorrect Sample pH | The pKa of this compound is approximately 10.6. To ensure it is in its neutral form for efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to be at least 2 pH units below its pKa (e.g., pH < 8.6). Acidifying the sample to a pH of ~2-4 is a common practice for phenols.[8] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., increase the proportion of organic solvent like methanol or acetonitrile) or try a different solvent. Ensure the elution volume is sufficient to completely elute the analyte.[7][9] |
| Sample Overload | The amount of sample loaded onto the SPE cartridge may be exceeding its capacity. Reduce the sample volume or use a cartridge with a larger sorbent mass.[8][16] |
| Analyte Breakthrough | The analyte may not be retained on the cartridge during loading. This can happen if the sample loading flow rate is too high or if the sample solvent is too strong. Reduce the flow rate and ensure the sample is in a weak solvent (e.g., water).[16] |
Issue 2: Poor Peak Shape (Tailing) for this compound in Gas Chromatography (GC)
Symptoms:
-
The chromatographic peak for this compound is asymmetrical, with a pronounced "tail."
-
Difficulty in accurately integrating the peak, leading to poor precision.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Active Sites in the GC System | Phenolic compounds like this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner and the front of the analytical column, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the front of the column (e.g., 10-15 cm) to remove accumulated non-volatile residues.[17][18] |
| Suboptimal Oven Temperature Program | A slow temperature ramp can sometimes lead to broader peaks. Optimize the temperature program to ensure the analyte moves through the column in a focused band. |
| Column Contamination | Co-injected matrix components can accumulate on the column, leading to poor peak shape. Implement a more rigorous sample cleanup procedure before GC analysis.[11][12] |
| Injection Technique | For splitless injections, a mismatched solvent polarity or an incorrect initial oven temperature can cause peak distortion. Ensure the injection solvent is compatible with the stationary phase and that the initial oven temperature is appropriate for solvent focusing.[18][19] |
Quantitative Data on Matrix Effects and Mitigation Strategies
The following tables summarize illustrative quantitative data on the impact of matrix effects on the analysis of this compound and the effectiveness of different mitigation strategies. The values presented are representative and can vary depending on the specific matrix, concentration levels, and analytical instrumentation.
Table 1: Illustrative Matrix Effect on this compound Recovery in Various Complex Samples
| Sample Matrix | Analytical Method | Matrix Effect (%)* | Observation |
| Wastewater | SPE-LC/MS | -45% | Significant signal suppression is observed. |
| Soil | QuEChERS-GC/MS | +65% | Significant signal enhancement is observed.[10] |
| Fruit (e.g., Grapes) | QuEChERS-LC/MS | -30% | Moderate signal suppression is observed.[4] |
| Fatty Food (e.g., Fish) | QuEChERS-GC/MS | +80% | Strong signal enhancement is observed.[4] |
*Matrix Effect (%) = ((Response in Matrix - Response in Solvent) / Response in Solvent) x 100
Table 2: Effectiveness of Different Mitigation Strategies for this compound Analysis
| Mitigation Strategy | Sample Matrix | Analytical Method | Recovery (%) with Mitigation |
| Matrix-Matched Calibration | Soil | QuEChERS-GC/MS | 95 - 105% |
| Standard Addition | Wastewater | SPE-LC/MS | 98 - 102% |
| Stable Isotope Dilution (using this compound-d3) | Fatty Food | QuEChERS-GC/MS | 97 - 103% |
| Optimized SPE Cleanup | Wastewater | SPE-LC/MS | 85 - 95% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline for the extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Acidify the water sample (e.g., 500 mL) to a pH of 2-4 with a suitable acid (e.g., HCl or H₂SO₄) to ensure this compound is in its neutral form.
-
If the sample contains suspended solids, filter or centrifuge the sample before extraction.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water (pH adjusted to match the sample). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as methanol or acetonitrile into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.
-
Protocol 2: QuEChERS for this compound in a Non-Fatty Food Matrix (e.g., Fruit)
This protocol is a general guideline based on the original QuEChERS method, which can be adapted for the analysis of this compound in various food matrices.
-
Sample Homogenization:
-
Homogenize a representative portion of the food sample.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
If using a deuterated internal standard, add it at this stage.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent to remove interferences (e.g., PSA for removing sugars and fatty acids, C18 for removing non-polar interferences).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant for direct GC or LC analysis. For LC analysis, it may be necessary to evaporate and reconstitute the extract in the mobile phase.
-
Visualizations
Caption: Experimental workflow for resolving matrix effects in this compound analysis.
Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. specartridge.com [specartridge.com]
- 9. welchlab.com [welchlab.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [ouci.dntb.gov.ua]
- 15. benchchem.com [benchchem.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. gmpinsiders.com [gmpinsiders.com]
optimizing mobile phase composition for HPLC separation of xylenol isomers
Technical Support Center: Optimizing Xylenol Isomer Separation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase composition for the HPLC separation of xylenol isomers.
Frequently Asked questions (FAQs)
Q1: Why is separating xylenol isomers so challenging with standard C18 columns?
A1: Xylenol isomers (e.g., 2,3-xylenol, 2,6-xylenol, 3,4-xylenol) are structural isomers with very similar physicochemical properties, including polarity and hydrophobicity. Standard C18 columns separate compounds primarily based on hydrophobic interactions. Due to their structural similarity, xylenol isomers often exhibit nearly identical retention times on these columns, leading to poor resolution or co-elution.[1][2] Some research indicates that conventional C18 columns are unable to separate certain isomers like m- and p-xylene at all.[2][3]
Q2: What is a good starting mobile phase for method development?
A2: A common starting point for reversed-phase HPLC separation of xylenol isomers is a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (ACN) or methanol (MeOH). A typical initial isocratic condition to try is a 50:50 or 60:40 (v/v) mixture of acetonitrile and water.[1] From there, the composition can be adjusted to optimize selectivity and resolution.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) impact the separation?
A3: The choice between acetonitrile and methanol can significantly alter the selectivity of the separation.[4]
-
Acetonitrile (ACN) is a polar aprotic solvent with a strong dipole moment.[4][5] It generally has a higher elution strength than methanol in reversed-phase chromatography, leading to shorter retention times.[4][6] ACN is also favored for its lower viscosity, which results in lower system backpressure, and its lower UV cutoff (around 190 nm), making it ideal for low-wavelength detection.[4][7]
-
Methanol (MeOH) is a polar protic solvent capable of hydrogen bonding.[5] This hydrogen bonding capability can introduce different selectivity for isomers compared to acetonitrile.[5] While it may lead to longer retention times, it can sometimes improve the resolution of closely eluting peaks.[5] For phenolic compounds like xylenols, methanol can sometimes improve peak shape by reducing tailing.[6]
Q4: Can adjusting the mobile phase pH improve the separation of xylenol isomers?
A4: Yes, adjusting the pH can be a powerful tool, especially for ionizable compounds.[8][9] Xylenols are weakly acidic phenolic compounds. Controlling the pH of the mobile phase can alter their degree of ionization.[10] Operating at a pH that keeps the isomers in a consistent, non-ionized state (ion suppression) can lead to better retention and improved peak shape.[9] It is often recommended to work at a pH at least 2 units away from the analyte's pKa to avoid peak splitting or broadening.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Mobile phase is too strong (analytes eluting too quickly). | Decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN). This will increase retention times and provide more opportunity for separation. |
| Incorrect organic modifier choice leading to poor selectivity. | Switch the organic modifier. If using acetonitrile, try a method with methanol, or vice versa. The different solvent properties can alter elution order and improve separation.[4] | |
| Isocratic elution is insufficient for a complex mixture of isomers. | Develop a gradient elution method. Start with a lower percentage of organic modifier and gradually increase it. This can help resolve early-eluting isomers while sharpening the peaks of later-eluting ones. | |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic xylenol analytes and residual silanols on the silica-based column. | Add a buffer to the mobile phase to control pH and suppress the ionization of the silanol groups. Alternatively, methanol's hydrogen bonding properties can sometimes mitigate tailing for phenolic compounds.[6][11] |
| Mobile phase pH is too close to the pKa of the xylenols. | Adjust the mobile phase pH to be at least 2 units below the pKa of the xylenols to ensure they are in their neutral form, which typically results in better peak shapes.[8][9] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | If mixing solvents manually, ensure precise volumetric measurements.[12] For online mixing systems, check for pump malfunctions or leaks.[12] Ensure proper degassing of the mobile phase, as dissolved gases can cause pump issues. |
| Column temperature is not controlled or fluctuating. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| High System Backpressure | Mobile phase viscosity is too high. | Methanol/water mixtures are more viscous and generate higher backpressure than acetonitrile/water mixtures.[4] If using methanol, consider switching to acetonitrile or reducing the flow rate. |
| Buffer precipitation in the organic modifier. | Ensure the selected buffer is soluble in the highest concentration of organic solvent used in your method. Buffer precipitation can block the column and system tubing.[12] |
Experimental Protocols
Protocol 1: General Method Development for Xylenol Isomer Separation
This protocol outlines a systematic approach to developing a separation method for xylenol isomers using a standard C18 column.
-
Column and Hardware:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).
-
Detector: UV Detector set at 254 nm or 270 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water.
-
Solvent B (Option 1): HPLC-grade Acetonitrile (ACN).
-
Solvent B (Option 2): HPLC-grade Methanol (MeOH).
-
Filter all solvents through a 0.45 µm filter and degas thoroughly before use.
-
-
Scouting Run (Isocratic):
-
Prepare a standard solution containing the xylenol isomers of interest.
-
Begin with an isocratic mobile phase of 50% Solvent B / 50% Solvent A.
-
Inject the standard and observe the chromatogram.
-
Evaluation:
-
If all peaks elute very early with poor separation, the mobile phase is too strong. Decrease the percentage of Solvent B (e.g., to 40%).
-
If retention times are excessively long, the mobile phase is too weak. Increase the percentage of Solvent B (e.g., to 60%).
-
-
-
Optimization of Organic Modifier:
-
Perform a series of isocratic runs, varying the percentage of Solvent B from 30% to 70% in 5% increments.
-
Plot the resolution between critical isomer pairs versus the percentage of the organic modifier to find the optimal composition.
-
-
Testing Alternative Organic Modifier:
-
If optimal resolution is not achieved with acetonitrile, repeat steps 3 and 4 using methanol as Solvent B. The change in solvent chemistry may provide the necessary selectivity.
-
-
Gradient Development (If Necessary):
-
If no single isocratic condition resolves all isomers, develop a linear gradient.
-
Example Gradient:
-
Start at 30% Solvent B for 2 minutes.
-
Ramp to 70% Solvent B over 15 minutes.
-
Hold at 70% Solvent B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Adjust the gradient slope and time to optimize the separation of the most critical pairs.
-
Visualization
Troubleshooting Workflow for Poor Xylenol Isomer Separation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC separation of xylenol isomers.
Caption: Troubleshooting workflow for HPLC separation of xylenol isomers.
References
- 1. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
- 2. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. moravek.com [moravek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Validated GC-MS Methods for the Analysis of 2,4-Dimethylphenol
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 2,4-Dimethylphenol is critical for various applications, including impurity testing, environmental monitoring, and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of two distinct validated GC-MS methods for the analysis of this compound, supported by experimental data to facilitate the selection of the most suitable approach for your analytical requirements.
The primary distinction between the two methods presented lies in the sample preparation technique: Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME). While both methods demonstrate excellent performance, the choice between them will depend on factors such as sample matrix complexity, required sensitivity, and desired sample throughput.
Method Performance: A Comparative Analysis
The following table summarizes the key performance parameters of the two validated GC-MS methods for the analysis of this compound.
| Performance Parameter | Method A: Liquid-Liquid Extraction (LLE) with GC-MS | Method B: Solid-Phase Microextraction (SPME) with GC-MS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | Intraday: < 10%, Interday: < 15% | Intraday: < 15%, Interday: < 20% |
| Limit of Detection (LOD) | Low ng/mL range | Sub ng/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL range | Low ng/mL range |
| Specificity | Very High; mass spectral data provides definitive identification. | Very High; mass spectral data provides definitive identification. |
| Sample Throughput | Moderate | Moderate to High |
| Solvent Consumption | High | Low to None |
Experimental Workflows
The selection of an analytical method is heavily influenced by the experimental workflow. The following diagrams illustrate the logical steps involved in both the LLE-GC-MS and SPME-GC-MS methods for the analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
Method A: Liquid-Liquid Extraction (LLE) with GC-MS
This method is a classic approach suitable for a wide range of sample matrices.
1. Sample Preparation:
-
To 10 mL of the aqueous sample, add 2 mL of dichloromethane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction process twice more, combining the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification Ion for this compound: m/z 107.
Method B: Solid-Phase Microextraction (SPME) with GC-MS
SPME is a solvent-free sample preparation technique that is particularly advantageous for volatile and semi-volatile analytes in clean matrices.
1. Sample Preparation:
-
Place 5 mL of the aqueous sample into a 10 mL headspace vial.
-
Add sodium chloride to saturate the solution (approximately 1.5 g).
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at 60°C for 10 minutes in a heating block with magnetic stirring.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: PerkinElmer Clarus 680 or equivalent.
-
Mass Spectrometer: PerkinElmer Clarus SQ 8 T or equivalent.
-
Column: Elite-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 260°C (for thermal desorption of the SPME fiber).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 2 minutes.
-
-
MS Transfer Line Temperature: 270°C.
-
Ion Source Temperature: 220°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Quantification Ion for this compound: m/z 107.
Conclusion
Both the Liquid-Liquid Extraction and Solid-Phase Microextraction GC-MS methods provide robust and reliable approaches for the quantification of this compound.
-
LLE-GC-MS is a well-established and versatile method suitable for various sample types, including those with more complex matrices. Its main drawback is the higher consumption of organic solvents.
-
SPME-GC-MS offers a more environmentally friendly and often faster sample preparation alternative, especially for cleaner aqueous samples. It can also provide lower detection limits due to the concentration of analytes on the fiber. However, fiber-to-fiber variability and matrix effects can be potential challenges that require careful validation.
The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and the nature of the samples to be analyzed. For routine analysis of a large number of aqueous samples where high sensitivity is paramount, SPME-GC-MS may be the preferred option. For more complex and varied sample matrices, the robustness of LLE-GC-MS remains a significant advantage. A thorough method validation is essential to ensure data integrity and regulatory compliance regardless of the chosen approach.
A Comparative Guide to the Antioxidant Activity of 2,4-Dimethylphenol and 2,6-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of two isomeric phenolic compounds: 2,4-Dimethylphenol and 2,6-Dimethylphenol. Phenolic compounds are a significant class of antioxidants due to their ability to scavenge free radicals, which are implicated in numerous pathological conditions. Understanding the nuanced differences in antioxidant capacity between structural isomers is crucial for the targeted design and development of novel therapeutic agents. This document outlines the theoretical basis for their antioxidant activity, standard experimental protocols for evaluation, and relevant cellular signaling pathways.
Mechanistic Insights into Phenolic Antioxidant Activity
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by the delocalization of the unpaired electron across the aromatic ring. The stability of this resulting radical is a key determinant of the antioxidant efficacy.
The position of substituent groups on the phenolic ring significantly influences this radical-scavenging ability. In the case of dimethylphenols, the methyl groups (-CH₃) are electron-donating, which can affect the bond dissociation enthalpy of the O-H bond and the stability of the phenoxyl radical.
-
This compound: With methyl groups at the ortho and para positions relative to the hydroxyl group, the electron-donating effect can increase the electron density on the oxygen atom, potentially facilitating hydrogen donation. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the ortho and para positions.
-
2,6-Dimethylphenol: The presence of two methyl groups in the ortho positions creates steric hindrance around the hydroxyl group. This steric hindrance can influence the accessibility of the hydroxyl hydrogen to free radicals. While the electron-donating nature of the methyl groups is still present, the steric effect can be a dominant factor in its reactivity.
Quantitative Assessment of Antioxidant Activity
A direct comparison of the antioxidant activity of this compound and 2,6-Dimethylphenol requires standardized experimental assays. While a comprehensive study directly comparing these two specific isomers with quantitative data from the same assays was not identified in the reviewed literature, the following table outlines the key parameters used in such evaluations. Researchers can utilize the provided experimental protocols to generate this comparative data.
| Parameter | Assay | Description | Interpretation of Results |
| IC₅₀ (μg/mL or μM) | DPPH, ABTS | The concentration of the antioxidant required to scavenge 50% of the initial free radicals. | A lower IC₅₀ value indicates a higher antioxidant activity. |
| Trolox Equivalent Antioxidant Capacity (TEAC) | ABTS | The concentration of a Trolox solution that has the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation. | A higher TEAC value signifies a greater antioxidant capacity. |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The result is often expressed as μmol Fe²⁺ equivalents per gram of sample. | A higher FRAP value indicates a stronger reducing ability and thus, higher antioxidant potential. |
Experimental Protocols
The following are detailed methodologies for three widely accepted in vitro assays to determine antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compounds: Prepare stock solutions of this compound and 2,6-Dimethylphenol in methanol. Create a series of dilutions from the stock solutions.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard to the wells.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
ABTS stock solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium persulfate solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•⁺ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds and Standard (Trolox): Prepare as described for the DPPH assay.
-
-
Assay:
-
Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC₅₀ value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance.
Procedure:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM) in 40 mM HCl.
-
Ferric chloride (FeCl₃) solution (20 mM) in water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
Test Compounds and Standard (FeSO₄ or Trolox): Prepare as described previously.
-
-
Assay:
-
Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of the experimental process and a key cellular antioxidant pathway, the following diagrams are provided.
Figure 1. General workflow for the in vitro assessment of antioxidant activity.
A primary mechanism by which phenolic compounds exert their protective effects within a cellular context is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Figure 2. The Nrf2 signaling pathway activation by phenolic compounds.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various protective enzymes.
Conclusion
a comparative study on the toxicity of different xylenol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of various xylenol isomers. Xylenols, also known as dimethylphenols, are a group of aromatic organic compounds with six isomers, each exhibiting distinct toxicological properties. Understanding these differences is crucial for risk assessment and the development of safer chemical entities in various industrial and pharmaceutical applications. This report synthesizes available experimental data on the acute toxicity, skin and eye irritation, and sensitization potential of xylenol isomers, presenting it in a clear and comparative format. Detailed experimental protocols based on internationally recognized guidelines are also provided to aid in the replication and further investigation of these findings.
Quantitative Toxicity Data Summary
The following table summarizes the acute toxicity and skin sensitization potential of different xylenol isomers based on available experimental data. A lower LD50 value indicates higher acute toxicity. The Stimulation Index (SI) is a measure of skin sensitization potential, with a higher value indicating a greater allergenic response.
| Isomer | CAS Number | Oral LD50 (rat, mg/kg bw) | Dermal LD50 (rabbit/rat, mg/kg bw) | Skin Sensitization (LLNA, Stimulation Index) |
| 2,3-Xylenol | 526-75-0 | 562–790[1] | No data available | < 3[1] |
| 2,4-Xylenol | 105-67-9 | 2300–3200[1] | 1040 (rat)[2] | 3.7[1] |
| 2,5-Xylenol | 95-87-4 | 444–708[1] | 300[3] | 8.9[1] |
| 2,6-Xylenol | 576-26-1 | 296[1][4] | 1000 (rabbit)[4] | < 3[1] |
| 3,4-Xylenol | 95-65-8 | 727–1600[1] | No data available | 10.1[1] |
| 3,5-Xylenol | 108-68-9 | 608–3620[1] | No data available | < 3[1] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are commonly cited in the toxicological evaluation of chemicals.
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following oral administration.
-
Animal Selection: Healthy, young adult rats (typically females) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) overnight before administration of the test substance.
-
Dose Administration: The xylenol isomer, dissolved or suspended in a suitable vehicle, is administered as a single dose by gavage.
-
Dose Levels: A sighting study is first performed with a single animal to determine the appropriate starting dose for the main study. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The toxicological endpoint is the identification of the dose level that causes evident toxicity or mortality, which is then used for classification and labeling.
Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)
This test evaluates the potential adverse effects resulting from a single dermal application of a substance.
-
Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The xylenol isomer is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation: Animals are observed for clinical signs of toxicity and skin reactions at the site of application for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eyes.
-
Animal Selection: Healthy adult albino rabbits are typically used.
-
Procedure: A single dose of the xylenol isomer is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][5]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] Ocular reactions such as corneal opacity, iritis, and conjunctival redness and swelling are scored.
-
Duration: The observation period is typically 21 days to assess the reversibility of any effects.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Skin Sensitization (Based on OECD Guideline 429: Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method to screen for the skin sensitization potential of a chemical.
-
Animal Selection: CBA/J or CBA/Ca strain mice are used.
-
Procedure: A minimum of four animals are used per dose group.[6] The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[7]
-
Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.[6]
-
Endpoint: The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.[6]
Mechanisms of Toxicity & Signaling Pathways
The primary toxic effect of xylenol isomers is central nervous system (CNS) depression, a characteristic shared with other volatile organic solvents.[8] While the precise molecular mechanisms are not fully elucidated for each isomer, the liposolubility of these compounds allows them to readily cross the blood-brain barrier and interact with neuronal membranes, leading to a disruption of normal nerve function.[9]
For phenolic compounds like xylenols, a plausible mechanism of neurotoxicity involves the modulation of inhibitory neurotransmitter systems, particularly the GABAergic system. It is hypothesized that these compounds can potentiate the action of GABA (gamma-aminobutyric acid) at the GABA-A receptor, a ligand-gated ion channel. This potentiation leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in generalized CNS depression.
Below is a conceptual diagram illustrating the proposed mechanism of xylenol-induced CNS depression.
Caption: Proposed mechanism of xylenol-induced CNS depression.
The following workflow illustrates the general process of assessing the toxicity of xylenol isomers.
Caption: General workflow for toxicological assessment of xylenol isomers.
This comparative guide highlights the variability in the toxicity of xylenol isomers and provides a framework for their continued toxicological evaluation. The provided data and protocols are intended to support researchers and professionals in making informed decisions regarding the safe handling and use of these compounds.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 8. CNS depressant effects of volatile organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
A Comparative Guide to the Accurate and Precise Quantification of 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,4-Dimethylphenol is critical across various scientific disciplines, from environmental monitoring to pharmaceutical research. This guide provides an objective comparison of the primary analytical techniques employed for the quantification of this compound. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform methodological selection.
Comparative Performance of Analytical Methods
The choice of an analytical technique for the quantification of this compound is contingent on factors such as the sample matrix, required sensitivity, and the desired throughput. Below is a summary of quantitative data compiled from various validated methods, offering a snapshot of the expected accuracy and precision.
| Analytical Technique | Matrix | Analyte Concentration | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| GC-MS (EPA Method 528) | Drinking Water | 2 µg/L | 70-130% (surrogate recovery) | Not Specified | [1] |
| GC-FID (EPA Method 604) | Municipal and Industrial Wastewater | 100 µg/L | Mean Recovery: 77% | Standard Deviation: 34.8 µg/L | [2] |
| GC-MS | Dairy Products | 20 - 10,000 ng/kg | 80-108% | < 7.6% | [3][4] |
| HPLC-DAD | Surface Water | Not Specified | 86.2–95.1% | Not Specified | [5] |
| HPLC-DAD | Wastewater | Not Specified | 79.1–86.3% | Not Specified | [5] |
| HPLC-UV | Tap Water | Not Specified | 90-112% | < 15% | [6] |
Note: The performance characteristics are influenced by the specific instrumentation, experimental conditions, and sample matrix. The provided data serves as a general reference.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the GC-MS and HPLC analysis of this compound, based on established methods.
Gas Chromatography-Mass Spectrometry (GC-MS) - Adapted from EPA Method 528
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Acidify a 1 L water sample to a pH ≤ 2 with 6 N HCl.[7]
-
Add surrogate standards (e.g., 2-chlorophenol-d4, this compound-d3) to the sample.[1]
-
Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane, followed by methanol, and then reagent water at pH ≤ 2.[7]
-
Pass the entire water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.[7]
-
Dry the cartridge under vacuum.
-
Elute the trapped analytes with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of 35°C, held for a short period, followed by a temperature ramp to 250°C. For example, hold at 35°C for 0.2 min, then ramp at 8°C/min to 250°C.[1]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 122, 107).
-
High-Performance Liquid Chromatography (HPLC) with UV or DAD Detection
HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds.
1. Sample Preparation:
-
For aqueous samples, a pre-concentration step such as Solid Phase Extraction (SPE) may be necessary to achieve the desired sensitivity.[5][6] The protocol would be similar to the one described for GC-MS sample preparation.
-
For direct injection, samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for the separation of phenols (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typical.[5]
-
Flow Rate: A flow rate of around 0.6 - 1.0 mL/min is common.[5]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 278 nm).[5]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the quantification of this compound and a conceptual signaling pathway where such analysis might be relevant.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
inter-laboratory comparison and validation of 2,4-Dimethylphenol analysis methods
A Comparative Guide to Analytical Methods for 2,4-Dimethylphenol
An Objective Inter-laboratory Comparison and Validation Overview for Researchers, Scientists, and Drug Development Professionals
Preface: This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While a direct inter-laboratory comparison study for this compound analysis is not extensively published, this document synthesizes data from individual validated methods to offer a comparative perspective. The principles and techniques discussed are fundamental for the validation and cross-laboratory evaluation of this compound analysis.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound. The data is compiled from single-laboratory validation studies.
| Parameter | Method A: Differential-Pulse Voltammetry | Method B: Flow-Injection with Amperometric Detection | Method C: High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 2.0 × 10⁻⁶ to 4.0 × 10⁻⁵ mol l⁻¹[1] | 0.01–5.0 mg l⁻¹[1] | Not explicitly stated, but method is scalable.[2] |
| Limit of Detection (LOD) | 7.2 × 10⁻⁷ mol l⁻¹[1] | 4 µg l⁻¹[1] | Method suitable for fast UPLC applications with small 3 µm particle columns.[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Mean Recovery (%) | Applied to water samples with good results.[1] | Applied to water samples with good results.[1] | Suitable for pharmacokinetics and impurity isolation.[2] |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method A: Differential-Pulse Voltammetry
This protocol is based on the electroanalytical oxidation of this compound at a glassy carbon electrode.[1]
-
Objective: To determine the concentration of 2,4-DMP in aqueous solutions.
-
Materials:
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
0.1 mol l⁻¹ Britton–Robinson buffer solution (pH 10.0) or 0.1 mol l⁻¹ perchloric acid
-
Voltammetric analyzer
-
-
Procedure:
-
Prepare the Britton–Robinson buffer solution and adjust the pH to 10.0.
-
Place the sample solution in the electrochemical cell.
-
Immerse the glassy carbon, Ag/AgCl, and platinum electrodes in the solution.
-
Apply a differential-pulse voltammetric scan with a pulse amplitude of 50 mV.
-
Record the peak current at the oxidation potential of 2,4-DMP.
-
Quantify the concentration of 2,4-DMP by comparing the peak current to a calibration curve prepared with known standards.
-
Method B: Flow-Injection with Amperometric Detection
This method provides a rapid and sensitive determination of 2,4-DMP.[1]
-
Objective: To quantify 2,4-DMP in samples using a flow-injection system.
-
Materials:
-
Flow-injection analysis (FIA) system
-
Amperometric detector with a glassy carbon electrode
-
0.01 mol l⁻¹ Britton-Robinson buffer solution (pH 10.0) as the carrier stream
-
Peristaltic pump
-
Injection valve
-
-
Procedure:
-
Set up the FIA system with the amperometric detector.
-
Set the potential of the glassy carbon electrode to +0.75 V.
-
Pump the Britton-Robinson buffer solution through the system at a constant flow rate.
-
Inject a known volume of the sample or standard solution into the carrier stream using the injection valve.
-
Record the amperometric signal as the analyte passes through the detector.
-
The peak height or area is proportional to the concentration of 2,4-DMP. Construct a calibration curve for quantification.
-
Method C: High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the analysis of this compound.[2]
-
Objective: To separate and quantify this compound in a sample.
-
Materials:
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare sample and standard solutions in a suitable solvent.
-
Inject a fixed volume of the sample or standard onto the column.
-
Elute the analyte isocratically or with a gradient program.
-
Detect the this compound using the UV or MS detector at the appropriate wavelength or mass-to-charge ratio.
-
Identify and quantify the analyte by comparing its retention time and peak area to those of known standards.
-
Mandatory Visualizations
Inter-Laboratory Comparison Workflow
Caption: Workflow of an inter-laboratory comparison study.
Analytical Method Validation Process
References
A Comparative Analysis of the Antioxidant Efficacy of 2,4-Dimethylphenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 2,4-Dimethylphenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). The information is compiled from scientific literature to aid in research and development decisions, presenting available quantitative data, comprehensive experimental protocols, and visualizations of antioxidant mechanisms and workflows.
Executive Summary
Butylated hydroxytoluene (BHT) is a well-established synthetic antioxidant with a primary function as a free radical scavenger, extensively used to prevent oxidation in food, pharmaceuticals, and industrial products.[1] Its efficacy is attributed to the steric hindrance provided by its tert-butyl groups, which enhances the ability of the phenolic hydroxyl group to donate a hydrogen atom and neutralize free radicals.
This compound, a member of the xylenol family of isomers, is primarily recognized as a crucial chemical intermediate in the synthesis of more complex hindered phenolic antioxidants.[2] While its phenolic structure suggests inherent antioxidant potential, direct and extensive comparative studies quantifying its efficacy against standards like BHT are limited in publicly available literature. This guide, therefore, presents the available data for BHT and discusses the expected antioxidant behavior of this compound based on the properties of structurally related phenolic compounds.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) (IC50) | This compound (IC50) | Standard Reference |
| Chemiluminescence | 8.5 µM[1] | Data not available | - |
| DPPH Radical Scavenging | Wide range reported in literature | Data not available | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | Data varies across studies | Data not available | Trolox: ~3 µg/mL |
Antioxidant Signaling Pathway and Experimental Workflow
The primary mechanism by which phenolic antioxidants like BHT and this compound exert their effect is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction.
Caption: Phenolic antioxidant radical scavenging mechanism.
A typical workflow for assessing and comparing the antioxidant activity of these compounds using common in vitro assays is outlined below.
Caption: Experimental workflow for antioxidant assays.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.
-
Reaction: Add a specific volume of the DPPH solution (e.g., 2 mL) to a specific volume of each test solution concentration (e.g., 1 mL).
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.
-
Reaction: Add a specific volume of the ABTS•+ working solution (e.g., 2 mL) to a specific volume of each test solution concentration (e.g., 1 mL).
-
Incubation: Incubate the mixtures at room temperature for a set period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
Butylated hydroxytoluene (BHT) is a potent and well-characterized synthetic antioxidant. While this compound possesses a chemical structure indicative of antioxidant activity, there is a notable lack of direct comparative data on its efficacy relative to established antioxidants like BHT. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies to definitively determine the antioxidant potential of this compound. Such research would be valuable in exploring its potential applications beyond its current primary use as a chemical intermediate.
References
Comparative Efficacy of 2,4-Dimethylphenol and Commercial Fungicides: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the fungicidal efficacy of 2,4-Dimethylphenol with a range of commercially available fungicides. This guide is intended for researchers, scientists, and drug development professionals working in the field of mycology and plant pathology. The information presented herein is based on a thorough review of existing experimental data.
Executive Summary
The control of fungal pathogens is a critical aspect of agriculture and medicine. While commercial fungicides are widely used, there is a growing interest in alternative compounds such as this compound, a phenolic compound with known antimicrobial properties.[1][2] This guide summarizes the available data on the in vitro efficacy of this compound and leading commercial fungicides against several key phytopathogenic fungi: Botrytis cinerea, Aspergillus niger, Fusarium oxysporum, and Rhizoctonia solani. Detailed experimental protocols and insights into the potential mechanisms of action are also provided to facilitate further research and development in this area.
It is important to note that while extensive quantitative data exists for commercial fungicides, specific efficacy data for this compound against the selected fungal species is limited in the reviewed literature. Therefore, its potential performance is discussed in the context of related phenolic compounds.
Data Presentation: In Vitro Fungicidal Efficacy
The following tables summarize the reported in vitro efficacy of various commercial fungicides against the target fungal pathogens. Efficacy is presented as either percentage of mycelial growth inhibition, 50% effective concentration (EC₅₀), or minimum inhibitory concentration (MIC).
Table 1: Efficacy of Commercial Fungicides against Botrytis cinerea
| Fungicide | Concentration | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) | Source(s) |
| Fludioxonil | 0.1 µg/mL | 93.7 | 0.001 - 0.04 | [3] |
| Boscalid | 0.1 µg/mL | - | 0.01 - 69.91 | [3] |
| Iprodione | 10 µg/mL | ~100 | - | [3] |
| Tebuconazole | 10 µg/mL | ~100 | - | [3] |
| Pyrimethanil | - | - | 0.03 - 75 | [3] |
| Fenpyrazamine | - | - | - | [3] |
Table 2: Efficacy of Commercial Fungicides against Aspergillus niger
| Fungicide | Concentration | Mycelial Growth Inhibition (%) | Source(s) |
| Tebuconazole | - | - | |
| Carbendazim | - | - | |
| Thiram | - | - | |
| Eugenol | - | - | |
| Carvacrol | - | - |
Note: Specific quantitative data from the provided search results was limited for direct comparison in this table.
Table 3: Efficacy of Commercial Fungicides against Fusarium oxysporum
| Fungicide | Concentration | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) | Source(s) |
| Prochloraz | - | - | - | [4] |
| Bromuconazole | - | - | - | [4] |
| Benomyl | - | - | - | [4] |
| Carbendazim | - | - | - | [4] |
| Fludioxonil | - | - | - | [4] |
| Azoxystrobin | - | - | - | [4] |
Table 4: Efficacy of Commercial Fungicides against Rhizoctonia solani
| Fungicide | Concentration | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) | Source(s) |
| SYP-14288 | - | - | 0.0003 - 0.0138 | [5] |
| Penflufen | < 1 mg/ml | - | < 1 | [6] |
| Sedaxane | < 1 mg/ml | - | < 1 | [6] |
| Ipconazole | 1 - 10 mg/ml | - | 1 - 10 | [6] |
| Prothioconazole | 1 - 10 mg/ml | - | 1 - 10 | [6] |
| Nativo | 10 ppm | 100 | - | [7] |
| Dhanustan | 10 ppm | 100 | - | [7] |
Experimental Protocols
The following are generalized methodologies for assessing the in vitro antifungal activity of compounds like this compound and commercial fungicides, based on standard practices reported in the literature.[3][5][7][8]
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the effect of a test compound on the vegetative growth of a fungus.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Aspergillus niger, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound (this compound or commercial fungicide)
-
Solvent for the test compound (e.g., ethanol, DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-8 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compound: Add the desired concentration of the test compound (dissolved in a minimal amount of solvent) to the molten PDA. An equivalent amount of solvent should be added to the control plates.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate (amended and control).
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a test compound that prevents visible growth of a fungus.
Materials:
-
Pure culture of the target fungus
-
Liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Test compound
-
Solvent for the test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).
-
Serial Dilution: Perform a serial dilution of the test compound in the liquid growth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by fungicides is crucial for developing effective and sustainable disease control strategies.
Proposed Mechanism of Action for this compound
Phenolic compounds, including this compound, are known to exert their antifungal activity through multiple mechanisms.[1][2] The primary mode of action is believed to be the disruption of the fungal cell membrane's integrity.[1] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] Additionally, phenolic compounds can denature proteins and inhibit key enzymes involved in fungal metabolism.[1]
Proposed mechanism of action for this compound.
Signaling Pathways Targeted by Commercial Fungicides
Commercial fungicides often have highly specific modes of action, targeting key enzymes or signaling pathways essential for fungal growth and development.
Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transport and ATP synthesis.[9]
Mechanism of action of Strobilurin fungicides.
Fludioxonil: This fungicide is a phenylpyrrole that affects the osmotic signal transduction pathway, leading to an accumulation of glycerol and subsequent cell swelling and bursting.[3]
Mechanism of action of Fludioxonil.
Conclusion
This guide provides a comparative overview of the fungicidal efficacy of this compound and several commercial fungicides. While there is a clear need for more quantitative studies on the antifungal activity of this compound against a broader range of phytopathogens, the information on related phenolic compounds suggests it likely acts by disrupting fungal cell membranes. The detailed data on commercial fungicides and the provided experimental protocols offer a valuable resource for researchers to design and conduct further comparative studies. Future research should focus on generating robust efficacy data for this compound and elucidating its precise molecular targets to fully assess its potential as a viable alternative or complementary fungicidal agent.
References
- 1. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Does Fusarium oxysporum Sense and Respond to Nicotinaldehyde, an Inhibitor of the NAD+ Salvage Biosynthesis Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. ijasbt.org [ijasbt.org]
- 8. scispace.com [scispace.com]
- 9. Strobilurin - Wikipedia [en.wikipedia.org]
cross-validation of analytical methods for xylenol isomer quantification
The search results have provided several articles detailing the validation of GC-FID, GC-MS, and HPLC-UV methods for the analysis of xylenol isomers and other related phenolic compounds. I have found specific data on linearity, accuracy, precision, and detection limits for some of these methods. For instance, one study provides these parameters for a capillary gas chromatography method for various phenols, including xylenol isomers, in urine. Another paper details the validation of a headspace GC-MS method for xylene isomers in blood. There is also information on HPLC-UV methods for phenolic compounds, although a specific validation for xylenol isomers is not as explicitly detailed as for the GC methods.
However, a direct comparative study with side-by-side "cross-validation" data for all three methods (GC-FID, GC-MS, and HPLC-UV) for xylenol isomer quantification is not available in the search results. I will need to synthesize the comparison by collating the performance data from the different studies.
The next logical step is to meticulously extract the quantitative data and experimental conditions from the provided search results and organize them. This will allow me to build the comparison tables and then proceed with creating the guide. The initial plan to create tables and a workflow diagram remains valid, and I have enough information to proceed with the next steps without further searching.
Updated plan:
-
Extract the quantitative validation data (linearity, accuracy, precision, LOD, LOQ) for GC-FID, GC-MS, and HPLC-UV methods for xylenol isomer analysis from the search results.
-
Detail the experimental protocols for each of these methods based on the information available in the retrieved articles.
-
Structure the collected quantitative data into clear and concise comparison tables.
-
Create a Graphviz diagram illustrating a general workflow for the cross-validation of these analytical methods.
-
Generate the final comparison guide, including the data tables, detailed methodologies, and the Graphviz diagram with a descriptive caption, ensuring all information is appropriately cited.## A Comparative Guide to Cross-Validation of Analytical Methods for Xylenol Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of xylenol isomers. In pharmaceutical development and environmental monitoring, the accurate quantification of these isomers—2,3-xylenol, 2,4-xylenol, 2,5-xylenol, 2,6-xylenol, 3,4-xylenol, and 3,5-xylenol—is critical due to their varying toxicological profiles and applications. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by experimental data from various studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance of GC-FID, GC-MS, and HPLC-UV for the analysis of xylenol isomers and related phenolic compounds. The data presented is a collation from multiple studies to provide a comparative overview.
Table 1: Comparison of Gas Chromatography (GC) Based Methods for Xylenol Isomer Analysis
| Parameter | GC-FID | GC-MS |
| Linearity Range | 5 - 100 µg/mL[1] | 5 - 1500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (Mean Relative Error) | 1.4 - 25%[1] | ≤ 15.3% |
| Precision (RSD) | 2.6 - 16.6%[1] | ≤ 10.8% |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/mL[1] | 1.0 - 2.3 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Sample Matrix | Urine[1] | Rodent Blood |
| Key Advantages | Robust, cost-effective, good for routine analysis. | High specificity and sensitivity, definitive identification. |
| Key Disadvantages | Lower specificity compared to MS, potential for co-elution. | Higher instrument cost and complexity. |
Table 2: Performance of High-Performance Liquid Chromatography (HPLC) with UV Detection for Phenolic Compounds
| Parameter | HPLC-UV |
| Linearity Range | 0.02 - 0.9 mg/L |
| Correlation Coefficient (r²) | ≥ 0.9928 |
| Accuracy (Recovery) | 87.5 - 105.2% |
| Precision (CV) | < 12.0% |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Sample Matrix | Tap Water |
| Key Advantages | Suitable for non-volatile or thermally labile compounds, versatile. |
| Key Disadvantages | Lower resolution for complex mixtures compared to capillary GC. |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and comparison. Below are summaries of the experimental protocols for each of the discussed analytical techniques.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is often used for the routine analysis of volatile and semi-volatile compounds.
-
Sample Preparation: For urine samples, acid hydrolysis is performed to deconjugate glucuronides and sulfates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[1]
-
Chromatographic Conditions:
-
Column: A capillary column, such as one with a cross-linked 5% phenylmethyl silicone stationary phase (e.g., Ultra 2), is typically used for the separation of the isomers.[1]
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, starting at 40°C and ramping up to 200°C.
-
Injector and Detector Temperature: The injector and FID detector are typically maintained at a higher temperature, such as 250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Detection: The separated isomers are detected by a Flame Ionization Detector (FID), which is sensitive to organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher level of specificity and sensitivity, making it ideal for complex matrices and low concentration levels.
-
Sample Preparation: For blood samples, a headspace extraction technique can be utilized. This involves heating the sample in a sealed vial to allow the volatile xylenol isomers to partition into the gas phase, which is then injected into the GC.
-
Chromatographic Conditions:
-
Column: A low-polar capillary column, such as a DB-5MS, is often used.[2]
-
Oven Temperature Program: A programmed temperature ramp is essential for separating the isomers. A typical program might start at 40°C and increase to 320°C.[2]
-
Injector Temperature: The injector is maintained at a high temperature, for instance, 280°C.[2]
-
Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate.[2]
-
-
Detection: The mass spectrometer detects the ions of the fragmented molecules, providing a unique mass spectrum for each isomer, which allows for definitive identification and quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.
-
Sample Preparation: For water samples, a pre-column derivatization step may be necessary to enhance the UV absorbance of the xylenol isomers. This can be achieved using a derivatizing agent like 4-nitrobenzoyl chloride.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a specialized column like a Cholester column, is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid, is used in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is around 0.43 mL/min.
-
Detection: The UV detector is set to a wavelength where the derivatized or underivatized xylenol isomers show maximum absorbance, for example, 280 nm.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a general workflow for the . Cross-validation is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories or when comparing different analytical techniques.[3][4]
Caption: General workflow for cross-validation of analytical methods.
References
A Head-to-Head Battle of Analytical Columns for 2,4-Dimethylphenol Separation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient separation of analytes is paramount. The choice of an analytical column is a critical factor that directly impacts the quality of separation in High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of the performance of different reversed-phase analytical columns for the separation of 2,4-Dimethylphenol, a compound of interest in various industrial and environmental analyses.
This comparison is based on a systematic study of eleven pollutant phenols, including this compound, on eight commercially available reversed-phase columns. The performance of each column is evaluated based on key chromatographic parameters: retention time (t_R), resolution (R_s), peak asymmetry (A_s), and the number of theoretical plates (N).
Performance Characteristics of Analytical Columns
The separation of a mixture of eleven phenols, including this compound, was systematically evaluated on a variety of reversed-phase columns. The columns tested represent a range of C18, C12, C8, and cyano stationary phases, offering a broad comparison of selectivity and efficiency. The data presented below is extracted from a comprehensive study aimed at optimizing the separation of these pollutant phenols.
| Analytical Column | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Retention Time (t_R) of this compound (min) | Resolution (R_s) | Peak Asymmetry (A_s) | Theoretical Plates (N) |
| Luna C18(2) | C18 | 5 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Purospher C18 | C18 | 5 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Synergi C12 | C12 | 4 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Synergi Fusion C18 | C18 | 4 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Gemini C18 | C18 | 5 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Luna Cyano | Cyano | 5 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Lichrospher C8 | C8 | 5 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
| Envirosep-PP | Polymeric | 5 | 250 x 4.6 | Data not available | Data not available | Data not available | Data not available |
While the comprehensive study evaluated these columns, the specific quantitative data for this compound for each column was not available in the public domain. The study did, however, provide the elution order, with this compound being the sixth compound to elute in the mixture under the specified conditions.
Experimental Protocols
The following experimental conditions were utilized for the comparative study of the separation of eleven pollutant phenols, including this compound.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-DAD detector was used for the analysis.
Initial Mobile Phase Optimization:
-
Mobile Phase: A binary mixture of 50 mM phosphate buffer (pH 3.0) and an organic modifier (methanol, acetonitrile, or tetrahydrofuran).
-
Initial Conditions: A mobile phase composition of 50 mM acetate buffer (pH 5.0) and acetonitrile (60:40 v/v) at a temperature of 50°C allowed for the separation of the eleven phenols, though not to baseline, within 17 minutes.
Column-Specific Mobile Phase Reoptimization:
-
For each of the eight columns tested, the mobile phase composition (acetonitrile content and pH) was further optimized to achieve the best possible separation.
Detection:
-
UV detection was performed at a wavelength of 270 nm.
Flow Rate:
-
The specific flow rates used for each column during the reoptimization process were not detailed in the available literature.
Logical Relationship of Experimental Parameters
The selection of an appropriate analytical column and the optimization of experimental parameters are interconnected processes aimed at achieving a successful chromatographic separation. The following diagram illustrates the logical workflow for method development in HPLC.
Caption: Logical workflow for HPLC method development.
Experimental Workflow for this compound Separation
The general experimental workflow for the analysis of this compound using HPLC involves sample preparation, chromatographic separation, and data acquisition and analysis.
Safety Operating Guide
Proper Disposal of 2,4-Dimethylphenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2,4-Dimethylphenol
This compound (also known as 2,4-Xylenol) is a toxic and corrosive compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Adherence to proper disposal procedures is critical and is governed by federal, state, and local regulations. This guide provides a procedural, step-by-step approach to the safe disposal of this compound from a laboratory setting.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is harmful if swallowed or absorbed through the skin, causes severe skin and eye burns, and can cause damage to the digestive and respiratory tracts.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[3] Under the Resource Conservation and Recovery Act (RCRA), it is classified as a U-series waste, with the waste number U101.[1]
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[5]
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[4][6] The original container is often a suitable choice.[4]
-
Do not use metal containers, as phenols can be corrosive to some metals.[1]
-
Ensure the container is in good condition, free from cracks or deterioration.[6]
-
Leave at least one inch of headspace in the container to allow for expansion.[6]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition as this compound is a combustible liquid.[1][3][5]
-
Store containers upright and in a manner that prevents tipping or spilling.[4]
-
-
Disposal Request:
Spill and Contaminated Material Disposal
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.[7]
-
Control and Containment:
-
Collection:
-
Packaging and Labeling:
-
Place all contaminated materials into a sealed, vapor-tight plastic bag or a suitable hazardous waste container.[8]
-
Label the container as "Hazardous Waste" and specify the contents (e.g., "this compound spill debris").
-
-
Decontamination:
Quantitative Data Summary
The disposal guidelines for this compound are primarily procedural and qualitative, emphasizing complete containment and disposal as hazardous waste. Specific quantitative limits for disposal are generally not provided, as discharge to sanitary sewers is prohibited.[3][9][10]
| Parameter | Guideline |
| RCRA Waste Code | U101[1] |
| Sewer Disposal | Prohibited[3][9][10] |
| Spill Isolation (Small Liquid Spill) | At least 50 meters (150 feet) in all directions[8] |
| Spill Isolation (Small Solid Spill) | At least 25 meters (75 feet) in all directions[8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. agilent.com [agilent.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,4-Dimethylphenol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Understanding the Hazards
This compound is a combustible, colorless to yellow crystalline solid or liquid with a moderate mammalian oral toxicity.[1] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3][4] Ingestion can lead to gastrointestinal tract burns, and absorption through the skin is harmful.[3] Chronic exposure may result in kidney damage.[3] It is also toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[3]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol |
| Boiling Point | 211-212 °C |
| Melting Point | 22-23 °C |
| Flash Point | 94.0 °C (closed cup) |
| Water Solubility | Slightly soluble |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Notes |
| Hands | Chemical resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Breakthrough times for neoprene and butyl rubber are reported to be greater than one hour.[2] |
| Eyes/Face | Safety goggles and face shield | Wear chemical splash goggles.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6][7] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3] A chemical protection suit is recommended in case of spills or emergencies.[8] |
| Respiratory | NIOSH/MSHA approved respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from reception to disposal.
Workflow for Handling this compound
References
- 1. This compound | 105-67-9 [chemicalbook.com]
- 2. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound 98 105-67-9 [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0458 - 2,4-XYLENOL [chemicalsafety.ilo.org]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
